GW1929
Beschreibung
activates peroxisome proliferator-activated receptor-gamma; structure in first source
Eigenschaften
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQMRBZOBKYXCG-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043803 | |
| Record name | GW1929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196808-24-9 | |
| Record name | GW 1929 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 1929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW1929 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-1929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GW1929
Audience: Researchers, scientists, and drug development professionals.
Abstract
GW1929 is a potent and highly selective N-aryl tyrosine-based, non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARγ is a key regulator of glucose and lipid homeostasis, inflammation, and cell differentiation.[1][2][3] this compound has demonstrated significant efficacy in preclinical models of type 2 diabetes, neuroinflammation, and renal injury, primarily through its robust activation of PPARγ signaling pathways.[2][4][5] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Core Mechanism of Action: PPARγ Activation
The primary mechanism of action of this compound is its function as a direct agonist of PPARγ. The process begins with the binding of this compound to the ligand-binding domain of PPARγ within the cytoplasm. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[1] The activated this compound-PPARγ-RXR complex then translocates into the nucleus.[1]
Inside the nucleus, the complex recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of downstream genes.[1] This targeted gene regulation is the foundation for the diverse physiological effects of this compound.
Quantitative Pharmacological Profile
This compound exhibits high affinity and potent activation of human and murine PPARγ, with significant selectivity over other PPAR subtypes. This selectivity minimizes off-target effects and contributes to its focused therapeutic action.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Binding Affinity (pKi) | PPARγ | Human | 8.84 | [4][7][8] |
| PPARα | Human | < 5.5 | [4][7] | |
| PPARδ | Human | < 6.5 | [4][7] | |
| Binding Affinity (Ki) | PPARγ | - | 1.4 nM | [2] |
| Functional Potency (pEC50) | PPARγ | Human | 8.56 | [4][7][8] |
| PPARγ | Murine | 8.27 | [4][7][8] | |
| Selectivity | PPARγ vs. PPARα/δ | - | > 1,000-fold | [2] |
Downstream Cellular and Physiological Effects
The activation of PPARγ by this compound initiates a cascade of downstream events, leading to significant therapeutic effects across various biological systems.
Metabolic Regulation
This compound has profound effects on glucose and lipid metabolism, making it effective in models of type 2 diabetes.[2] It improves insulin sensitivity, reduces plasma glucose and free fatty acid levels, and regulates the expression of genes involved in glucose transport, such as GLUT4.[3][4][9] In Zucker diabetic fatty (ZDF) rats, oral administration of this compound reverses the diabetic phenotype.[2][4]
Anti-Inflammatory Action
A key consequence of PPARγ activation is the suppression of inflammatory responses. This compound has been shown to reduce the expression of multiple pro-inflammatory mediators, including COX-2, iNOS, MMP-9, TNFα, and IL-6.[4][10] One of its primary anti-inflammatory mechanisms involves promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This shift is crucial for resolving inflammation and promoting tissue repair.[1]
Neuroprotection and Anti-Apoptosis
This compound demonstrates significant neuroprotective potential.[4] In models of cerebral ischemia-reperfusion injury and toxin-induced neurotoxicity, it suppresses neuronal apoptosis by inhibiting caspase-3 activity and reducing apoptotic DNA fragmentation.[2][4][11] This is linked to its ability to reduce inflammation in the central nervous system.[2] Furthermore, this compound has been shown to mitigate renal cell apoptosis in models of cisplatin-induced nephrotoxicity.[5]
Key Experimental Methodologies
The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro: PPRE-Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of PPARγ in response to a ligand.
-
Objective: To measure the ability of this compound to activate gene transcription via PPREs.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids: an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
Treatment: After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the transcriptional activity of PPARγ, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and used to calculate EC50 values.
-
In Vivo: Zucker Diabetic Fatty (ZDF) Rat Model
This model is used to assess the anti-diabetic efficacy of PPARγ agonists.
-
Objective: To evaluate the effect of this compound on hyperglycemia, hyperlipidemia, and insulin resistance.
-
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and type 2 diabetes, are used.
-
Acclimation: Animals are acclimated for a period before the study begins. Baseline measurements of body weight, blood glucose, and plasma lipids are taken.
-
Dosing: Rats are randomly assigned to treatment groups and dosed daily via oral gavage (p.o.) with this compound (e.g., 0.5, 1, 5 mg/kg) or a vehicle control for a specified duration (e.g., 14 days).[4][7]
-
Monitoring: Body weight and food/water intake are monitored regularly. Non-fasted plasma glucose levels are measured periodically throughout the study.[4]
-
Terminal Procedures: At the end of the treatment period, terminal blood samples are collected to measure plasma glucose, insulin, triglycerides, and free fatty acids. Tissues such as liver, fat, and muscle may be collected for further analysis (e.g., gene expression studies).
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between this compound-treated groups and the vehicle control group.
-
Summary of In Vivo Efficacy
This compound has demonstrated efficacy across multiple preclinical models, highlighting its therapeutic potential.
| Disease Model | Species | Dosing Regimen (p.o.) | Key Outcomes | Reference |
| Type 2 Diabetes | Zucker Diabetic Fatty Rat | 0.5, 1, 5 mg/kg for 14 days | Decreased non-fasted plasma glucose; Increased glucose-stimulated insulin secretion. | [4][7] |
| Cerebral Ischemia | - | - | Reduced inflammation and apoptotic DNA fragmentation; Ameliorated neurological damage. | [2][9] |
| Neurotoxicity | Mouse | - | Reduced TBBPA-induced neurotoxicity and apoptosis in neocortical cells. | [7][11] |
| Cachexia | Mouse | 10 mg/kg | Amelioration of muscle loss in tumour-bearing mice. | [4] |
| Nephrotoxicity | Mouse | - | Attenuated cisplatin-stimulated nephrotoxicity and oxidative stress; Reduced renal cell apoptosis. | [5] |
Conclusion
This compound is a well-characterized, potent, and selective PPARγ agonist. Its mechanism of action is centered on the direct binding and activation of PPARγ, leading to the transcriptional regulation of a wide array of genes. This activity translates into robust therapeutic effects, including improved metabolic control, potent anti-inflammatory action, and significant cytoprotection in various tissues. The comprehensive data available on this compound make it a valuable tool for research into PPARγ biology and a reference compound in the development of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Transcriptional regulation of the GLUT4 gene: from PPAR-gamma and FOXO1 to FFA and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. apexbt.com [apexbt.com]
- 11. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW1929: A Potent and Selective PPARγ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW1929 is a potent, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) with high selectivity. As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. The selective activation of PPARγ by this compound has demonstrated significant therapeutic potential in preclinical models of diabetes, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity, and biological activities. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data and visualization of relevant signaling pathways to facilitate further research and drug development efforts.
Chemical Properties and Structure
This compound, with the chemical name N-(2-benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine, is a tyrosine-based compound. Its chemical structure is distinct from the thiazolidinedione class of PPARγ agonists.
| Property | Value |
| Chemical Formula | C₃₀H₂₉N₃O₄ |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 196808-24-9 |
Chemical structure of this compound.
Image Credit: MedchemExpress
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity as a PPARγ agonist.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
| pKi (human PPARγ) | Human | 8.84 | [1][2] |
| Ki (human PPARγ) | Human | 1.4 nM | [3] |
| pEC50 (human PPARγ) | Human | 8.56 | [1][2] |
| EC50 (human PPARγ) | Human | 6.2 nM | [4] |
| pEC50 (murine PPARγ) | Murine | 8.27 | [1][2] |
| EC50 (murine PPARγ) | Murine | 10 nM (approx.) | [5] |
| EC50 (murine PPARγ) | Murine | 13 nM | [4] |
| IC50 (L-type VDCC) | Not Specified | 5.0 μM | [6] |
Table 2: Selectivity of this compound for PPAR Subtypes
| PPAR Subtype | Selectivity vs. PPARγ | pKi / pEC50 | Reference |
| PPARα | >1000-fold | < 5.5 | [1][2] |
| PPARδ | >1000-fold | < 6.5 | [1][2] |
Signaling Pathways
This compound exerts its biological effects by activating PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their expression. Key signaling pathways influenced by this compound include the regulation of genes involved in inflammation, glucose metabolism, and macrophage polarization.
Caption: this compound activates PPARγ, leading to the formation of a heterodimer with RXR and subsequent regulation of target gene expression.
This compound has been shown to modulate inflammatory responses by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.
Caption: this compound-activated PPARγ inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Ligand Binding Assay (Scintillation Proximity Assay)
This protocol determines the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).
Materials:
-
Bacterially expressed and biotinylated human PPARγ LBD
-
Streptavidin-modified Scintillation Proximity Assay (SPA) beads
-
[³H]BRL49653 (radioligand)
-
This compound
-
Troglitazone (positive control)
-
96-well microplates
-
Assay buffer
Procedure:
-
Pre-bind the biotinylated PPARγ LBD to the streptavidin-modified SPA beads.
-
In a 96-well plate, add varying concentrations of this compound or troglitazone.
-
Add the PPARγ LBD-bound SPA beads to each well.
-
Add 10 nM of the radioligand [³H]BRL49653 to each well to a final volume of 100 µL.
-
Incubate the plate at room temperature with gentle shaking.
-
Measure the radioactivity in each well using a scintillation counter. The displacement of the radioligand by this compound results in a decrease in the scintillation signal.
-
Calculate the Ki value from the competition binding data.
Caption: Workflow for the Scintillation Proximity Assay to determine this compound binding affinity.
In Vitro Macrophage Polarization Assay
This protocol assesses the effect of this compound on macrophage polarization.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
TNF-α
-
This compound (or this compound-conjugated nanoparticles)
-
Control (e.g., mannitol-conjugated nanoparticles)
-
6-well plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.
-
Seed the cells in 6-well plates at a density of 2 x 10⁴ cells/cm² in DMEM with 1% FBS.
-
To induce a pro-inflammatory M1 phenotype, stimulate the cells with TNF-α (e.g., 5 ng/mL).
-
Treat the stimulated cells with this compound (or this compound-conjugated nanoparticles) or the control for a specified period (e.g., 3 days).
-
After treatment, harvest the cells and extract total RNA.
-
Perform qRT-PCR to analyze the gene expression of M1 markers (e.g., NOS2, COX-2) and M2 markers (e.g., IL-10, MRC1, ARG1).
-
Analyze the relative gene expression to determine the shift in macrophage polarization.
In Vivo Focal Cerebral Ischemic-Reperfusion Injury Model
This protocol evaluates the neuroprotective effects of this compound in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament suture
-
This compound
-
Vehicle control
-
Surgical instruments
-
Apparatus for neurological deficit scoring
-
Reagents for immunohistochemistry and TUNEL staining
Procedure:
-
Anesthetize the rats.
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using an intraluminal nylon monofilament suture. The suture is advanced from the external carotid artery into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Administer this compound or vehicle control intraperitoneally at specified doses and time points (e.g., immediately after reperfusion).
-
Assess neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals and perfuse the brains.
-
Harvest the brains and prepare sections for analysis.
-
Perform immunohistochemistry to measure the levels of inflammatory markers (e.g., COX-2, iNOS, MMP-9, TNFα, IL-6).
-
Conduct TUNEL staining to assess apoptotic cell death in the ischemic brain regions.
-
Analyze the infarct volume and the levels of inflammatory and apoptotic markers to evaluate the neuroprotective effects of this compound.[7]
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities in preclinical studies, suggesting its therapeutic potential for various conditions.
-
Anti-diabetic Effects: In animal models of type 2 diabetes, such as the Zucker diabetic fatty rat, oral administration of this compound has been shown to reduce plasma glucose levels and improve insulin sensitivity.[3][5]
-
Anti-inflammatory Properties: this compound exhibits potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators. This is achieved, in part, through the suppression of the NF-κB signaling pathway.[7][8]
-
Neuroprotection: In models of cerebral ischemia-reperfusion injury, this compound has been shown to reduce neurological damage, inflammation, and apoptosis.[7] It has also demonstrated neuroprotective effects against TBBPA-induced neurotoxicity in primary neocortical cells.[9]
-
Macrophage Polarization: this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in inflammatory conditions and for tissue repair.[8]
-
Gene Regulation: this compound modulates the expression of a wide range of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. For example, it has been shown to upregulate the expression of IL-10 and downregulate the expression of COX-2 and NOS2.[8]
Conclusion
This compound is a highly potent and selective PPARγ agonist with a distinct chemical structure from the TZD class of drugs. Its ability to effectively activate PPARγ and modulate key signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The anti-diabetic, anti-inflammatory, and neuroprotective properties of this compound highlight its potential as a therapeutic agent for a range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to support further investigation into the mechanisms of action and therapeutic applications of this promising compound. As of the current knowledge, there are no publicly available records of this compound entering clinical trials. Further research is warranted to explore its full therapeutic potential and safety profile in clinical settings.
References
- 1. www2.med.muni.cz [www2.med.muni.cz]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
GW1929: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacodynamics
GW1929 is a synthetic N-aryl tyrosine derivative that functions as a potent and selective agonist for the PPARγ nuclear receptor.[1][2] Its mechanism of action involves binding to the ligand-binding domain of PPARγ, leading to a conformational change that promotes the recruitment of coactivator proteins and subsequent regulation of target gene expression. These genes are primarily involved in glucose and lipid metabolism, as well as inflammation.
In Vitro Potency and Selectivity
This compound exhibits high-affinity binding to human and murine PPARγ and demonstrates significant potency in cell-based transactivation assays.[3][4] The compound shows marked selectivity for PPARγ over other PPAR isoforms (α and δ).[3][5]
| Parameter | Species | Value | Reference |
| pKi | Human PPARγ | 8.84 | [3][5] |
| Ki | Human PPARγ | 1.4 nM | [2] |
| pEC50 | Human PPARγ | 8.56 | [3][5] |
| EC50 | Human PPARγ | 6.2 nM (in cell-based transactivation assays) | [4] |
| pEC50 | Murine PPARγ | 8.27 | [3][5] |
| EC50 | Murine PPARγ | 13 nM (in cell-based transactivation assays) | [4] |
| Selectivity | PPARα & PPARδ | >1000-fold selectivity over other PPAR subtypes | [2] |
Preclinical Efficacy
-
Anti-diabetic Effects: Oral administration of this compound has been shown to decrease non-fasted plasma glucose levels, improve insulin sensitivity, and possess antilipolytic efficacy in Zucker diabetic fatty (ZDF) rats.[3]
-
Neuroprotective Effects: this compound has demonstrated neuroprotective potential by suppressing neuronal apoptosis and showing anti-inflammatory effects in cell culture models.[5]
-
Anti-inflammatory Effects: The compound significantly reduces the levels of pro-inflammatory markers such as COX-2, iNOS, MMP-9, TNFα, and IL-6.[5]
Pharmacokinetics
Based on the available literature, quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and oral bioavailability, are not publicly available. The compound is consistently described as "orally active" in various animal models, which indicates that it is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its pharmacological effects.[1][3] However, without specific data, a detailed pharmacokinetic profile cannot be constructed.
Experimental Protocols
PPARγ Binding Assay (Scintillation Proximity Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).
-
Materials:
-
Bacterially expressed and purified biotinylated PPARγ LBD
-
Streptavidin-modified scintillation proximity assay (SPA) beads
-
[3H]BRL 49653 (radioligand)
-
Test compound (this compound)
-
Assay buffer
-
96-well microplates
-
-
Procedure:
-
Pre-bind the biotinylated PPARγ LBD to the streptavidin-modified SPA beads.
-
In a 96-well plate, add the assay buffer, the PPARγ LBD-bound SPA beads, and 10 nM of [3H]BRL 49653.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]BRL 49653 bound to the receptor.
-
Calculate the Ki value for this compound based on the displacement of the radioligand.[3]
-
Cell-Based Transactivation Assay
This assay determines the functional potency of a compound to activate the PPARγ receptor in a cellular context.
-
Materials:
-
HEK 293H cells engineered to express a reporter gene (e.g., β-lactamase) under the control of a PPARγ-responsive promoter (UAS).
-
The cells are also transduced with a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain.
-
Test compound (this compound)
-
Cell culture medium and reagents
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black-walled, poly-D-lysine coated assay plates
-
-
Procedure:
-
Serum starve the PPARγ-UAS-bla HEK 293H cells for 24 hours.
-
Plate the cells (e.g., 30,000 cells/well) in a 384-well plate.
-
Stimulate the cells with varying concentrations of this compound in the presence of 0.5% DMSO for 16 hours.
-
Load the cells with LiveBLAzer™-FRET B/G Substrate (1µM final concentration) for 120 minutes.
-
Measure the fluorescence emission at 460 nm and 530 nm using a standard fluorescence plate reader.
-
The ratio of the two emission wavelengths is plotted against the concentration of this compound to determine the EC50 value.[6][7]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of PPARγ.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a PPARγ scintillation proximity binding assay.
PK/PD Relationship of this compound
References
- 1. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PPARγ agonist, crystalline solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Influence of GW1929 on Gene Expression: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the effects of the potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, GW1929, on gene expression. This whitepaper is an essential resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, inflammation, and neuroprotection. It provides an in-depth look at the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
This compound is a highly selective, non-thiazolidinedione agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by this compound initiates a cascade of genomic events that modulate the expression of a wide array of target genes, leading to its observed therapeutic effects. This guide synthesizes findings from multiple studies to present a coherent picture of this compound's action at the molecular level.
Quantitative Analysis of Gene Expression Changes
A key feature of this guide is the presentation of quantitative data on gene expression alterations induced by this compound. The data is compiled from microarray analyses of mouse CD4+FoxP3- T cells transduced with Foxp3 and Pparg1, and then treated with this compound. The following table summarizes the top differentially expressed genes, providing a clear overview of the genomic response to this compound.
| Gene Symbol | Gene Title | logFC | P.Value |
| Upregulated Genes | |||
| Fabp4 | Fatty acid binding protein 4, adipocyte | 2.58 | 1.14E-06 |
| Adipoq | Adiponectin, C1Q and collagen domain containing | 2.31 | 1.14E-06 |
| Cidec | Cell death inducing DFFA like effector c | 2.15 | 1.14E-06 |
| Plin1 | Perilipin 1 | 1.98 | 1.14E-06 |
| Lpl | Lipoprotein lipase | 1.85 | 1.14E-06 |
| Slc2a4 | Solute carrier family 2 (facilitated glucose transporter), member 4 | 1.76 | 2.10E-06 |
| Cd36 | CD36 molecule | 1.63 | 3.35E-06 |
| Acsl1 | Acyl-CoA synthetase long-chain family member 1 | 1.51 | 8.16E-06 |
| Gk | Glycerol kinase | 1.42 | 1.53E-05 |
| Pck1 | Phosphoenolpyruvate carboxykinase 1, cytosolic | 1.33 | 2.87E-05 |
| Downregulated Genes | |||
| Il2 | Interleukin 2 | -2.12 | 1.14E-06 |
| Tnf | Tumor necrosis factor | -1.95 | 1.14E-06 |
| Ifng | Interferon gamma | -1.88 | 1.14E-06 |
| Stat1 | Signal transducer and activator of transcription 1 | -1.71 | 2.10E-06 |
| Irf1 | Interferon regulatory factor 1 | -1.65 | 3.35E-06 |
| Nos2 | Nitric oxide synthase 2, inducible | -1.54 | 8.16E-06 |
| Cox2 (Ptgs2) | Prostaglandin-endoperoxide synthase 2 | -1.47 | 1.53E-05 |
| Mmp9 | Matrix metallopeptidase 9 | -1.38 | 2.87E-05 |
| Il6 | Interleukin 6 | -1.29 | 4.12E-05 |
| Egr1 | Early growth response 1 | -1.15 | 9.87E-05 |
Table 1: Differentially expressed genes in mouse T cells treated with this compound. The data is derived from the analysis of GEO dataset GSE37534. logFC represents the log2 fold change in gene expression compared to vehicle-treated cells.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression primarily through the activation of the PPARγ signaling pathway. Upon binding to PPARγ, this compound induces a conformational change that promotes the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Furthermore, the activation of PPARγ by this compound has been shown to interact with and modulate other key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. These interactions are crucial for the anti-inflammatory effects of this compound.
Caption: this compound signaling pathways.
Detailed Experimental Protocols
To ensure the reproducibility of research in this area, this guide provides detailed methodologies for key experiments. These protocols are designed to be a practical resource for laboratory professionals.
In Vitro Cell Culture and Treatment
-
Cell Culture:
-
Culture target cells (e.g., RAW 264.7 macrophages, primary neocortical cells) in appropriate media and conditions. For example, RAW 264.7 cells are typically grown in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in culture media to the desired final concentration (e.g., 10 µM).
-
Replace the existing media of the cultured cells with the this compound-containing media.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves phase separation, precipitation, and washing steps.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
In Vivo Animal Studies
-
Animal Model and this compound Administration:
-
Use an appropriate animal model (e.g., Zucker diabetic fatty rats, C57BL/6 mice).
-
Administer this compound orally via gavage. The dosage can range from 5 to 20 mg/kg body weight per day.[1]
-
Prepare the this compound solution in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% docusate sodium).
-
Treat a control group with the vehicle only.
-
The treatment duration can vary depending on the study's objectives (e.g., 7 days for metabolic studies).
-
-
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Dissect and collect the target tissues (e.g., liver, adipose tissue, brain).
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Store the tissues at -80°C until RNA extraction.
-
Homogenize the frozen tissue in a lysis buffer and extract total RNA using a suitable kit or method.
-
Gene Expression Analysis (qRT-PCR)
-
Reverse Transcription:
-
Synthesize cDNA from the isolated total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system.
-
Use gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin).
-
The relative gene expression can be quantified using the comparative threshold cycle (ΔΔCT) method.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on gene expression.
Caption: Experimental workflow.
This technical guide serves as a valuable tool for researchers, providing the necessary information to design and execute experiments to further elucidate the multifaceted roles of this compound in health and disease.
References
In Vitro vs. In Vivo Effects of GW1929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW1929 is a potent and selective, non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor regulating lipid and glucose metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting a comparative analysis of its activity in cellular systems versus whole-organism models. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.
Introduction
This compound has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its high selectivity and potency make it a model compound for studying the therapeutic implications of PPARγ activation in a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide aims to bridge the gap between cellular and organismal studies by providing a detailed comparison of the effects of this compound in different experimental settings.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARγ.[3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This signaling cascade ultimately leads to a wide array of biological responses, including improved insulin sensitivity, anti-inflammatory effects, and regulation of cellular apoptosis.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound, as reported in the scientific literature.
Table 1: In Vitro Effects of this compound
| Parameter | Species/Cell Line | Value | Effect | Reference(s) |
| Binding Affinity (pKi) | Human PPARγ | 8.84 | High-affinity binding | [2][7][8] |
| Human PPARα | < 5.5 | Selective for PPARγ | [7][8] | |
| Human PPARδ | < 6.5 | Selective for PPARγ | [7][8] | |
| Potency (pEC50) | Human PPARγ | 8.56 | Potent activation | [2][7][8] |
| Murine PPARγ | 8.27 | Potent activation | [2][7][8] | |
| IC50 | L-type Voltage-Dependent Calcium Channel (VDCC) Currents | Not specified | 5.0 μM | Inhibition, leading to arterial relaxation |
| Myogenic Tone in Rat Mesenteric Arteries | Rat | 6.3 µmol/l | Relaxation of arteries | |
| Neuroprotection | Mouse Primary Neocortical Cells | 10 μM | Inhibition of TBBPA-induced caspase-3 increase and LDH release | [7][8][9] |
| Anti-inflammatory | Not specified | 10 μM | Significant reduction in COX-2, iNOS, MMP-9, TNFα, and IL-6 levels | [7] |
| Renal Protection | Human Kidney 2 (HK2) cells | 0-40 µM | Rescued cell viability suppressed by cisplatin | [10] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |
| Zucker Diabetic Fatty (ZDF) Rats | 0.5, 1, 5 mg/kg | Oral (p.o.) | Decreased nonfasted plasma glucose levels after 14 days | [8] |
| Zucker Diabetic Fatty (ZDF) Rats | 1, 5 mg/kg | Oral (p.o.) | Increased glucose-stimulated insulin secretion | [8] |
| Tumor-bearing Mice (Experimental Cachexia) | 10 mg/kg body weight | Not specified | Amelioration of muscle loss | [7] |
| Gerbils (Global Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Ameliorated neurological deficits, hyperlocomotion, and cognitive deficits | [11][12] |
| Rats (Focal Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Attenuated neurological damage and reduced brain infarction | [6] |
| C57BL/6 Mice (Cisplatin-induced Nephrotoxicity) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated nephrotoxicity, reduced BUN and SCr levels | [13][14] |
| Wild-type Mice | 10 mg/kg body weight | Oral gavage | Elevated ROS levels in lung alveolar epithelial cells | [15] |
| Mice with Liver Fibrosis | 5 - 20 mg/kg (conventional dose) | Not specified | Systemic treatment | [4][15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of this compound.
In Vitro Assays
-
Cell Culture: Various cell lines are used, including human kidney 2 (HK2) cells, primary neocortical cells from mice, and 3T3-L1 adipocytes.[9][10] Cells are cultured in appropriate media and conditions before treatment with this compound.
-
Cell Viability Assays: To assess the cytotoxic or protective effects of this compound, assays like the Methyl Thiazolyl Tetrazolium (MTT) assay are employed.[13] These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.
-
Apoptosis Assays: Apoptosis or programmed cell death is quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry.[11][13] The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.
-
Western Blotting: This technique is used to measure the expression levels of specific proteins. For instance, the expression of PPARγ, inflammatory markers (e.g., COX-2, iNOS), and apoptotic proteins (e.g., caspase-3) can be analyzed following this compound treatment.[7]
-
Immunofluorescence Staining: This method is used to visualize the localization and expression of proteins within cells. For example, it can be used to confirm the expression and nuclear translocation of PPARγ in HK2 cells.[7]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13] The fluorescence intensity correlates with the amount of ROS produced.
-
Calcium Channel Current Measurement: The effect of this compound on L-type voltage-dependent calcium channels (VDCC) can be assessed using patch-clamp electrophysiology techniques on isolated smooth muscle cells.[16]
In Vivo Studies
-
Animal Models: A variety of animal models are utilized to study the systemic effects of this compound, including Zucker diabetic fatty (ZDF) rats for metabolic studies, gerbils and rats for cerebral ischemia models, and C57BL/6 mice for models of nephrotoxicity and liver fibrosis.[4][6][8][11][13]
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).[8][13] The vehicle used for dissolution often includes DMSO, PEG300, Tween-80, and saline.[8]
-
Assessment of Neurological Function: In cerebral ischemia models, neurological deficits are scored based on behavioral tests. Cognitive function can be assessed using tests like the passive avoidance test.[11]
-
Evaluation of Renal Function: Kidney function is evaluated by measuring the levels of blood urea nitrogen (BUN) and serum creatinine (SCr).[13]
-
Histopathological Analysis: Tissues of interest (e.g., brain, kidney, liver) are collected, sectioned, and stained (e.g., with hematoxylin-eosin) for morphological examination.[13]
-
Immunohistochemistry and TUNEL Staining: These techniques are applied to tissue sections to assess the expression of specific proteins (e.g., iNOS, MMP-9) and to detect apoptotic cells, respectively.[6][11]
-
Measurement of Inflammatory Markers: Levels of inflammatory cytokines such as TNFα and IL-6 in tissue homogenates or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[6][11]
Signaling Pathways and Visualizations
The activation of PPARγ by this compound triggers a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.
Core PPARγ Signaling Pathway
Caption: Core signaling pathway of this compound via PPARγ activation.
Anti-inflammatory Signaling Cascade
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of Peroxisome Proliferator-Activated Receptor Gamma on Brain and Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
GW1929: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GW1929, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows for its application in the study of metabolic diseases.
Introduction to this compound
This compound is a non-thiazolidinedione (TZD) N-aryl tyrosine-based agonist of PPARγ.[1] As a member of the nuclear receptor superfamily, PPARγ is a critical regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2] Activation of PPARγ by agonists like this compound modulates the expression of a suite of genes involved in these metabolic processes, making it a valuable tool for investigating the pathophysiology of metabolic disorders such as type 2 diabetes and insulin resistance.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent regulation of gene transcription.[2][3] This signaling cascade ultimately results in improved insulin sensitivity, enhanced glucose uptake, and regulation of lipid metabolism.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | PPARγ | 8.84 | [4] |
| Ki | Human | PPARγ | 1.4 nM | [1] |
| pEC50 | Human | PPARγ | 8.56 | [4] |
| pEC50 | Murine | PPARγ | 8.27 | [4] |
| pEC50 | Human | PPARα | < 5.5 | [4] |
| pEC50 | Human | PPARδ | < 6.5 | [4] |
Table 2: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Dosage | Duration | Effect on Non-fasted Plasma Glucose | Effect on Glucose-Stimulated Insulin Secretion | Reference |
| 0.5, 1, 5 mg/kg (p.o.) | 14 days | Highly decreased | - | [4] |
| 1, 5 mg/kg (p.o.) | 14 days | - | Increased | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of this compound and a typical experimental workflow for its evaluation.
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: General experimental workflow for studying this compound.
Experimental Protocols
In Vitro PPARγ Transactivation Assay
This protocol is designed to measure the ability of this compound to activate PPARγ-mediated gene transcription in a cell-based reporter assay.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
PPARγ expression plasmid
-
Luciferase reporter plasmid containing PPREs (e.g., tk-PPREx3-luc)
-
Internal control plasmid (e.g., pEGFP-N1)
-
Transfection reagent (e.g., calcium phosphate)
-
This compound stock solution in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 10 cm dishes at a density of 6 x 10^6 cells/dish and culture for 18 hours.[5]
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method.[5]
-
Cell Plating: After 6 hours of transfection, trypsinize the cells and plate them into 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.[5]
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[5]
-
Data Analysis: Normalize the luciferase activity to the internal control (e.g., EGFP fluorescence).[5] Calculate the fold induction relative to the vehicle control and determine the EC50 value.
3T3-L1 Adipocyte Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 12- or 24-well plates
-
DMEM with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Compound Treatment: Treat differentiated adipocytes with the desired concentration of this compound or vehicle for 24-48 hours.
-
Serum Starvation: Serum-starve the cells in DMEM for 2-4 hours.
-
Washing and Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes.
-
Insulin Stimulation: Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (e.g., 0.1 µCi/mL) or 6-NBDG for 5-10 minutes.
-
Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement:
-
For radiolabeled glucose, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate.
In Vivo Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol outlines a general procedure for evaluating the anti-diabetic effects of this compound in the ZDF rat model of type 2 diabetes.
Materials:
-
Male Zucker diabetic fatty (ZDF) rats
-
Lean littermates as controls
-
This compound
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% docusate sodium)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Glucose meter
-
Kits for measuring plasma triglycerides, free fatty acids, and insulin.
Procedure:
-
Animal Acclimation: Acclimate the ZDF rats and lean controls to the housing conditions for at least one week.
-
Baseline Measurements: Before starting the treatment, collect baseline blood samples to measure fasting glucose, triglycerides, free fatty acids, and insulin levels.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage at the desired doses (e.g., 0.5, 1, 5 mg/kg) for the duration of the study (e.g., 14 days).[4]
-
Monitoring: Monitor food and water intake, and body weight regularly.
-
Blood Sampling: Collect blood samples at specified time points (e.g., weekly and at the end of the study) for the analysis of metabolic parameters. Blood can be collected from the tail vein.
-
Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test at the end of the study to assess glucose disposal.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Data Analysis: Analyze the changes in metabolic parameters over time and compare the effects of different doses of this compound to the vehicle control group.
Conclusion
This compound is a powerful research tool for elucidating the role of PPARγ in metabolic diseases. Its high potency and selectivity make it an ideal compound for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of insulin resistance, dyslipidemia, and other metabolic dysfunctions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to advance our understanding of metabolic diseases and to explore novel therapeutic strategies.
References
- 1. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Role of GW1929 in Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist, GW1929, and its critical role in modulating macrophage polarization. Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a key determinant in the progression of various inflammatory diseases and a promising target for therapeutic intervention. This compound has emerged as a potent tool for driving macrophages towards the M2 phenotype, thereby promoting tissue repair and resolution of inflammation. This document details the molecular mechanisms of this compound action, provides comprehensive quantitative data from relevant studies, outlines detailed experimental protocols for in vitro analysis, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction to Macrophage Polarization and PPARγ
Macrophages are highly plastic immune cells that exhibit a spectrum of activation states in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are pro-inflammatory and play a role in host defense. Conversely, M2 macrophages, stimulated by cytokines such as interleukin-4 (IL-4) and IL-13, are involved in the resolution of inflammation, tissue remodeling, and wound healing.[1]
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor.[2] Upon activation by agonists like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] PPARγ activation is a key regulator of macrophage polarization, promoting an M2 phenotype while suppressing M1 characteristics.[2][5]
This compound: A Potent PPARγ Agonist
This compound is a selective and potent, non-thiazolidinedione agonist of PPARγ.[5] Its ability to activate PPARγ makes it a valuable research tool for studying the downstream effects of PPARγ signaling and a potential therapeutic agent for diseases characterized by excessive M1 macrophage activity.
Quantitative Data on this compound-Mediated Macrophage Polarization
The following tables summarize the quantitative effects of this compound on macrophage polarization markers from in vitro studies.
Table 1: Effect of DGNS-GW1929 on Gene Expression in TNF-α-stimulated RAW 264.7 Macrophages
| Gene | Treatment | Fold Change vs. Control | Reference |
| IL-10 | DGNS-GW1929 | Increased | [6] |
| NOS2 | DGNS-GW1929 | Decreased | [6] |
| COX-2 | DGNS-GW1929 | Decreased | [6] |
| MRC1 | DGNS-GW1929 | No significant change | [6] |
| ARG1 | DGNS-GW1929 | No significant change | [6] |
DGNS-GW1929 refers to this compound conjugated to dendrimer-graphene nanostars. The study did not provide specific fold-change values but indicated the direction of change.
Table 2: Effect of Unconjugated this compound on Gene and Protein Expression in Palmitic Acid (PA)-treated RAW 264.7 Macrophages
| Marker | Treatment (20 µmol/L this compound) | Effect on PA-induced changes | Reference |
| M1 Markers | |||
| iNOS (mRNA) | This compound | Significantly decreased | [7] |
| TNF-α (mRNA) | This compound | Significantly decreased | [7] |
| IL-6 (mRNA) | This compound | Significantly decreased | [7] |
| p-IKKα/β (protein) | This compound | Decreased | [7] |
| p-IκBα (protein) | This compound | Decreased | [7] |
| p-NF-κBp65 (protein) | This compound | Decreased | [7] |
| M2 Markers | |||
| Arg-1 (mRNA) | This compound | Significantly increased | [7] |
| Mrc1 (mRNA) | This compound | Significantly increased | [7] |
| IL-10 (mRNA) | This compound | Significantly increased | [7] |
| PPARγ (protein) | This compound | Increased | [7] |
This study demonstrates that unconjugated this compound effectively counteracts the pro-inflammatory (M1) effects of palmitic acid and promotes an anti-inflammatory (M2) phenotype.
Signaling Pathways of this compound in Macrophage Polarization
This compound exerts its effects on macrophage polarization primarily through the activation of PPARγ, which in turn modulates gene expression through two main mechanisms: trans-activation and trans-repression.
-
Trans-activation: Upon binding this compound, PPARγ heterodimerizes with RXR and binds to PPREs in the promoter regions of M2-associated genes, such as CD36 and ARG1, leading to their increased expression.[5][8] This promotes an anti-inflammatory and tissue-reparative macrophage phenotype.
-
Trans-repression: The activated PPARγ complex can also physically interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This prevents the transcription of M1-associated genes, including NOS2, COX2, TNF-α, and IL-6, thereby suppressing the pro-inflammatory response.[5][7]
Experimental Protocols
In Vitro Macrophage Polarization
This protocol describes the polarization of the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant murine IFN-γ (for M1 polarization)
-
Lipopolysaccharide (LPS) (for M1 polarization)
-
Recombinant murine IL-4 (for M2 polarization)
-
This compound
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete DMEM and allow them to adhere overnight.
-
M0 (Unpolarized) Macrophages: For the control group, replace the medium with fresh complete DMEM.
-
M1 Polarization: To induce M1 polarization, replace the medium with fresh complete DMEM containing IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
M2 Polarization: To induce M2 polarization, replace the medium with fresh complete DMEM containing IL-4 (20 ng/mL).
-
This compound Treatment: For experimental groups, add this compound at the desired concentration (e.g., 1-20 µM) to the M1 or M0 culture medium. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting. The cell culture supernatant can also be collected for cytokine analysis (e.g., ELISA).
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Nos2, Tnf, Il6, Arg1, Mrc1, Il10) and a housekeeping gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from polarized and treated macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.02% sodium azide)
-
Fc block (anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1; CD206 for M2)
-
Fixation/permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., iNOS for M1, Arginase-1 for M2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape the adherent macrophages and transfer them to FACS tubes.
-
Washing: Wash the cells with cold PBS.
-
Fc Block: Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers, fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Intracellular Staining: Add the fluorochrome-conjugated intracellular antibodies and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer and then with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing M1 and M2 markers.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effect of this compound on macrophage polarization.
Conclusion
This compound is a powerful pharmacological tool for inducing M2 macrophage polarization through the activation of PPARγ. Its ability to suppress pro-inflammatory M1 markers while upregulating anti-inflammatory M2 markers highlights its therapeutic potential in a range of inflammatory disorders. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies of macrophage biology and to explore its potential in drug development. The provided signaling pathway and experimental workflow diagrams offer a clear visual aid for understanding the molecular mechanisms and practical steps involved in this area of research.
References
- 1. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ1 and LXRα face a new regulator of macrophage cholesterol homeostasis and inflammatory responsiveness, AEBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 7. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of GW1929
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW1929 is a potent and selective, non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] As a ligand-activated transcription factor, PPARγ is a key regulator of lipid and glucose metabolism, adipocyte differentiation, and, critically, inflammation.[2] this compound exerts its significant anti-inflammatory effects primarily through the activation of PPARγ, which in turn modulates inflammatory signaling pathways, most notably by antagonizing the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[2][3] This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative effects of this compound as an anti-inflammatory agent.
Core Mechanism of Action: PPARγ Activation
This compound is a high-affinity ligand for PPARγ, binding with a pKi of 8.84 for the human receptor and exhibiting over 1,000-fold selectivity against other PPAR subtypes (PPARα and PPARδ).[1][4] The fundamental mechanism of this compound's action begins with its binding to and activation of PPARγ.
Upon activation by this compound, PPARγ undergoes a conformational change, leading it to heterodimerize with the Retinoid X Receptor (RXR).[2] This this compound-PPARγ-RXR complex then translocates to the nucleus, where it acts as a transcription factor. Its anti-inflammatory effects are mediated through two primary genomic pathways: transactivation and transrepression .
-
Transactivation: The complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of anti-inflammatory genes, such as IL-10.[2]
-
Transrepression: This is the principal mechanism for this compound's anti-inflammatory effects. The activated PPARγ-RXR complex interferes with the transcriptional activity of other signaling pathways without directly binding to DNA. It antagonizes pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), preventing them from inducing the expression of genes that drive inflammation.[2][3]
Signaling Pathways Modulated by this compound
The anti-inflammatory efficacy of this compound is intrinsically linked to its ability to suppress pro-inflammatory signaling cascades.
The PPARγ Activation and NF-κB Transrepression Pathway
The most critical anti-inflammatory function of this compound is the transrepression of the NF-κB pathway. In an inflammatory state, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharides (LPS) activate the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]
Activation of PPARγ by this compound interferes with this process. The PPARγ-RXR complex can physically interact with components of the NF-κB complex or associated co-activators, preventing NF-κB from binding to its target DNA sequences and initiating transcription.[2][3] This effectively blocks the production of key inflammatory mediators.
Caption: this compound-mediated PPARγ activation and transrepression of the NF-κB pathway.
Macrophage Polarization
This compound plays a crucial role in regulating macrophage phenotype. It promotes a switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2][8] This is achieved by downregulating M1-associated pro-inflammatory factors (e.g., TNF-α, iNOS, COX-2) and upregulating M2-associated anti-inflammatory mediators like Interleukin-10 (IL-10).[2] This phenotypic switch is a key component of resolving inflammation and promoting tissue repair.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified across various experimental models. The following table summarizes key findings.
| Inflammatory Marker | Experimental Model | Treatment Details | Observed Effect | Reference(s) |
| TNF-α | Focal Cerebral Ischemic-Reperfusion (IR) in rats | 1 mg/kg, i.p. | Significant reduction in protein levels | [6] |
| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in protein levels | [7] | |
| IL-6 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in protein levels | [6] |
| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in protein levels | [7] | |
| COX-2 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |
| TNF-α stimulated macrophages (in vitro) | - | Decreased gene and protein expression | [2] | |
| iNOS | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |
| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in immunoreactivity | [7] | |
| MMP-9 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |
| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in immunoreactivity | [7] | |
| IL-10 | Macrophages treated with DGNS-GW (in vitro) | - | Increased expression | [2] |
| Caspase-3 Activity | TBBPA-induced neurotoxicity in neocortical cells | 10 µM this compound | Inhibition of TBBPA-induced increase | [4][9] |
| LDH Release | TBBPA-induced neurotoxicity in neocortical cells | 10 µM this compound | Inhibition of TBBPA-stimulated release | [4][9] |
Note: DGNS-GW refers to a dendrimer-graphene nanostar delivery system for this compound.[2]
Experimental Protocols and Methodologies
The anti-inflammatory properties of this compound have been validated through a variety of in vivo and in vitro experimental models.
In Vivo Model: Focal Cerebral Ischemic-Reperfusion Injury
This model is used to assess the neuroprotective and anti-inflammatory effects of compounds in the context of stroke.
-
Protocol Overview:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Ischemia: Anesthesia is administered, and the middle cerebral artery is occluded (MCAO) for a period of 2 hours using an intraluminal filament.
-
Reperfusion: The filament is withdrawn after 2 hours to allow blood flow to resume.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion and subsequently at defined intervals.
-
Assessment (after 24-48h):
-
Neurological Deficit Scoring: Animals are evaluated for motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted area.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is homogenized. Levels of inflammatory markers (TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Expression Analysis: Western blotting is used to measure the expression levels of proteins like COX-2, iNOS, and MMP-9.
-
Apoptosis Assessment: In Situ Nick-End Labeling (TUNEL) staining is performed on brain sections to detect apoptotic DNA fragmentation.[6][7]
-
-
Caption: A typical experimental workflow for evaluating this compound in an animal model.
In Vitro Model: Macrophage Anti-inflammatory Assay
This model assesses the direct effect of this compound on inflammatory responses in immune cells.
-
Protocol Overview:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured.[10]
-
Inflammatory Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to induce a pro-inflammatory M1 phenotype.
-
Treatment: Cells are co-treated with the inflammatory stimulus and various concentrations of this compound.
-
Analysis (after 6-24h):
-
Cytokine Quantification (ELISA): The cell culture supernatant is collected, and the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) is measured.[2][11]
-
Gene Expression (RT-qPCR): RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of inflammatory genes (e.g., Nos2, Cox2, Il10).
-
Protein Expression (Western Blot): Cell lysates are analyzed to determine the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, iNOS, COX-2).
-
-
Conclusion
This compound demonstrates robust anti-inflammatory properties that are mediated primarily through its potent and selective agonism of PPARγ. Its core mechanism involves the transrepression of key pro-inflammatory transcription factors, particularly NF-κB, leading to a significant reduction in the expression of inflammatory cytokines, enzymes, and other mediators. Furthermore, this compound promotes the resolution of inflammation by inducing a phenotypic switch in macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. The extensive quantitative data from diverse in vivo and in vitro models underscore its potential as a therapeutic candidate for a range of inflammatory conditions, including neuroinflammation and chronic inflammatory diseases. For drug development professionals, this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of PPARγ modulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer-Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of gold nanoparticles supported on metal oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of silver nanoparticles in vivo: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW1929 Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW1929 is a potent and selective, non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] As a key regulator of glucose and lipid metabolism, as well as inflammation, PPARγ is a significant target in drug discovery.[2][3] Accurate and reproducible in vitro studies are fundamental to understanding the therapeutic potential of this compound. A critical first step in these assays is the proper dissolution of the compound to ensure consistent and effective delivery to the biological system. These application notes provide detailed protocols for the solubilization of this compound for use in a variety of in vitro assays.
Data Presentation
This compound Solubility Data
The following table summarizes the known solubility of this compound and its hydrochloride salt in common laboratory solvents. This information is crucial for the preparation of stock solutions at appropriate concentrations.
| Compound | Solvent | Maximum Concentration | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | - |
| This compound hydrochloride | Ethanol | 49.56 mg/mL (100 mM) | Gentle warming may be required. |
| This compound hydrochloride | Water | 26.6 mg/mL (50 mM) | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. The molecular weight of this compound is 495.57 g/mol .
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 49.56 mg of this compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 100 mM solution, if you weighed 49.56 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the stock solution aliquots at -20°C. Under these conditions, the stock solution is stable for up to 3 months. For longer-term storage, -80°C is recommended.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is advisable to perform one or more intermediate dilutions in sterile culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 100 mM stock solution 1:100 in culture medium to create a 1 mM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. For instance, to make 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Immediately add the prepared working solution to your cell cultures. Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).
Mandatory Visualization
Caption: Workflow for the dissolution of this compound and preparation of working solutions.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
GW1929 Protocol for Cell Culture Experiments: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW1929 is a potent and selective, non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in the regulation of numerous physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation.[2][3] As a ligand-activated transcription factor, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments. It is intended to guide researchers in studying the effects of PPARγ activation in various in vitro models.
Mechanism of Action
Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors.[5] This activated PPARγ/RXR heterodimer translocates to the nucleus and binds to PPREs, initiating the transcription of target genes involved in:
-
Metabolic Regulation: Genes involved in fatty acid uptake and storage, and glucose homeostasis.[6][7]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, leading to decreased expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][8]
-
Macrophage Polarization: Promotion of an anti-inflammatory M2 macrophage phenotype, characterized by the upregulation of markers like IL-10 and Arginase-1, and downregulation of pro-inflammatory M1 markers like NOS2 and COX-2.[2]
-
Apoptosis: Modulation of apoptotic pathways, which can be cell-type and context-dependent.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
| Parameter | Species | Value | Reference |
| pKi | Human | 8.84 | [1] |
| pEC50 | Human | 8.56 | [1] |
| pEC50 | Murine | 8.27 | [1] |
| EC50 (Luciferase Assay) | Human | 1.8 nM | [10] |
| EC50 (Luciferase Assay) | Murine | 1.8 nM | [10] |
| EC50 (Luciferase Assay) | Xenopus | 199 nM | [10] |
Table 1: Binding Affinity and Potency of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Neocortical Cells | Caspase-3 Activity | 10 µM | Inhibition of TBBPA-induced increase | [1] |
| Neocortical Cells | LDH Release | 10 µM | Inhibition of TBBPA-stimulated release | [1] |
| HK2 Cells | Protein Expression | Dose-dependent | Enhanced protein levels of PPARγ, PGC-1α, and TFEB | [9] |
| RAW 264.7 Macrophages | Gene Expression (qPCR) | Not specified | Increased IL-10 expression, decreased NOS2 and COX-2 expression | [2] |
Table 2: Effective Concentrations and Observed Effects of this compound in Cell Culture
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. This compound is soluble in DMSO at concentrations up to 100 mg/mL.
-
In a sterile environment, weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Macrophage Polarization Assay (via qPCR)
This protocol is designed to evaluate the effect of this compound on macrophage polarization.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium
-
This compound stock solution
-
LPS (for M1 polarization control)
-
IL-4 (for M2 polarization control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (see Table 3) and a housekeeping gene (e.g., GAPDH, β-actin)
| Gene | Phenotype | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| iNOS (Nos2) | M1 | AGG GAC AAG CCT GCA CCT T | GAG GGG TGT GCT TGT GGG |
| TNF-α | M1 | GAC GTG GAA CTG GCA GAA GAG | TTG GTG GTT TGC TAC GAC GTG |
| IL-6 | M1 | TCC AAT GCT CTC CTA ACA GAT AAG | CAA GAT GAA TTG GAT GGT CTT G |
| Arginase-1 (Arg1) | M2 | GCA GAG ACC ACA GTT TGG CTT | GTC AGT CCG TGG CTT TGT TCA |
| CD206 (Mrc1) | M2 | CTG GAG GCA AGA GCA GAT TGT | TGT CCA GTC CAC TCC GAG AGA |
| IL-10 | M2 | GCT GCT GAC TCC TTA ATG CAG | GTC CTT GAT TCT TGG GCA ACC |
| PPARγ | Target | GCC TTT GGT GAC TTT ATG GAG | GCG GTG GCT TTA TGA TGA CAC |
Table 3: Example qPCR Primers for Macrophage Polarization Markers (Murine)
Protocol:
-
Seed macrophages in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration(s). Include the following controls:
-
Untreated (M0)
-
LPS (e.g., 100 ng/mL) for M1 polarization
-
IL-4 (e.g., 20 ng/mL) for M2 polarization
-
Vehicle control (DMSO)
-
-
Incubate for 24-48 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the untreated control.
Western Blot for PPARγ Expression
This protocol is to assess changes in total PPARγ protein expression following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PPARγ (e.g., Santa Cruz Biotechnology, sc-7273, 1:1000 dilution; Abcam, ab45036, 1:200 dilution)[11]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PPARγ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Quantify the band intensities and normalize PPARγ expression to the loading control.
Luciferase Reporter Assay for PPARγ Activation
This assay measures the transcriptional activity of PPARγ in response to this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ reporter plasmid (containing PPREs upstream of a luciferase gene)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the PPARγ reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with a dilution series of this compound. Include a vehicle control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
Conclusion
This compound is a valuable tool for investigating the diverse biological roles of PPARγ in vitro. The protocols provided in this document offer a starting point for researchers to design and execute experiments to study the effects of this compound on cell viability, macrophage polarization, gene and protein expression, and PPARγ transcriptional activity. It is recommended to optimize the experimental conditions, such as cell density, compound concentration, and incubation time, for each specific cell type and research question.
Disclaimer: These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for more detailed information and troubleshooting. Always follow good laboratory practices and appropriate safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. PPARγ is a major driver of the accumulation and phenotype of adipose-tissue Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for GW1929 in a Cerebral Ischemia-Reperfusion Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to secondary damage that exacerbates the initial ischemic insult. This secondary injury is characterized by a cascade of detrimental events, including inflammation, apoptosis (programmed cell death), and oxidative stress. GW1929, a potent and selective non-thiazolidinedione agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), has emerged as a promising neuroprotective agent in preclinical models of cerebral I/R injury.[1][2][3] Activation of PPARγ, a nuclear receptor, modulates the transcription of various genes involved in inflammation and apoptosis, thereby mitigating the damaging effects of I/R.[1][2] These application notes provide a comprehensive overview of the use of this compound in cerebral I/R injury models, including detailed experimental protocols and a summary of its therapeutic effects.
Mechanism of Action of this compound in Cerebral I/R Injury
This compound exerts its neuroprotective effects primarily through the activation of PPARγ. This activation leads to the downregulation of pro-inflammatory and pro-apoptotic signaling pathways. The proposed mechanism involves:
-
Anti-inflammatory Effects: Upon activation by this compound, PPARγ can inhibit the activity of pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the expression and release of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-9 (MMP-9).[1][2][3]
-
Anti-apoptotic Effects: this compound treatment has been shown to reduce the number of apoptotic cells in the ischemic brain tissue.[1][2][3] This is achieved by modulating the expression of apoptosis-related proteins, thereby inhibiting the apoptotic cascade.
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the reported effects of this compound in rodent models of cerebral ischemia-reperfusion injury. Note: Specific quantitative data with statistical details were not available in the publicly accessible literature; the table reflects the qualitative outcomes reported in the cited studies.
Table 1: Effects of this compound in a Global Cerebral Ischemia-Reperfusion Model (Gerbils)
| Parameter Assessed | Ischemia-Reperfusion (IR) Control | IR + this compound Treatment | Reference |
| Neurological Deficits | Severe | Significantly Ameliorated | [1][2] |
| Hyperlocomotion | Present | Significantly Reduced | [1][2] |
| Cognitive Deficits | Present | Significantly Ameliorated | [1][2] |
| Hippocampal Neuronal Damage (CA1) | Extensive | Significantly Reduced | [1][2] |
| iNOS Immunoreactivity | Increased | Significantly Reduced | [1][2] |
| MMP-9 Immunoreactivity | Increased | Significantly Reduced | [1][2] |
| TNF-α Levels | Increased | Significantly Reduced | [1][2] |
| IL-6 Levels | Increased | Significantly Reduced | [1][2] |
| Apoptotic DNA Fragmentation (TUNEL) | Increased | Significantly Reduced | [1][2] |
Table 2: Effects of this compound in a Focal Cerebral Ischemia-Reperfusion Model (Rats)
| Parameter Assessed | Ischemia-Reperfusion (IR) Control | IR + this compound Treatment | Reference |
| Brain Infarction | Significant | Significantly Attenuated | [3] |
| Neurological Deficits | Severe | Significantly Attenuated | [3] |
| COX-2 Levels | Increased | Significantly Reduced | [3] |
| iNOS Levels | Increased | Significantly Reduced | [3] |
| MMP-9 Levels | Increased | Significantly Reduced | [3] |
| TNF-α Levels | Increased | Significantly Reduced | [3] |
| IL-6 Levels | Increased | Significantly Reduced | [3] |
| Apoptotic DNA Fragmentation (TUNEL) | Massive | Significantly Reduced | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in cerebral I/R injury models, based on published literature.
Protocol 1: Global Cerebral Ischemia-Reperfusion Injury in Gerbils and this compound Administration
This protocol describes the induction of transient global cerebral ischemia by bilateral carotid artery occlusion in gerbils.
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthetic (e.g., a mixture of 2.5% isoflurane in 33% oxygen and 67% nitrous oxide)
-
Non-traumatic aneurysm clips
-
Surgical instruments
-
Heating pad to maintain body temperature
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Preparation: Anesthetize the gerbil and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain rectal temperature at 37°C.
-
Surgical Procedure: Make a midline ventral incision in the neck to expose both common carotid arteries. Carefully separate the arteries from the surrounding tissues and vagus nerves.
-
Induction of Ischemia: Occlude both common carotid arteries simultaneously with non-traumatic aneurysm clips for 5 minutes to induce global cerebral ischemia.
-
Reperfusion: After the 5-minute occlusion period, remove the clips to allow reperfusion of the brain.
-
Suturing and Recovery: Suture the incision and allow the animal to recover from anesthesia in a warm environment. Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.
-
This compound Administration:
-
Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Dosage and Timing: Administer this compound at a neuroprotective dose (the specific dose should be determined from full-text literature, but is anticipated to be in the range of 1-10 mg/kg) via intraperitoneal (i.p.) injection. The timing of administration can be varied, for example, immediately after reperfusion and then daily for a set number of days.
-
Protocol 2: Focal Cerebral Ischemia-Reperfusion (MCAO) Injury in Rats and this compound Administration
This protocol describes the induction of focal cerebral ischemia by middle cerebral artery occlusion (MCAO) in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Heating pad
-
This compound
-
Vehicle for this compound
Procedure:
-
Animal and Suture Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Prepare a nylon suture by rounding its tip with heat.
-
Surgical Procedure: Place the rat in a supine position. Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature on the ICA.
-
Suture Insertion: Make a small incision in the ECA stump. Insert the nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Induction of Ischemia: Keep the suture in place for the desired duration of ischemia (e.g., 2 hours).
-
Reperfusion: After the ischemic period, gently withdraw the suture to allow reperfusion.
-
Wound Closure and Recovery: Close the neck incision and allow the rat to recover.
-
This compound Administration: Administer this compound as described in Protocol 1, with the dosage and timing adjusted for the rat model and experimental design.
Protocol 3: Assessment of Neurological Deficit
Neurological function can be assessed at various time points after I/R injury using a battery of behavioral tests.
Example Tests:
-
Neurological Scoring: A simple scoring system can be used to assess motor deficits (e.g., 0 = no deficit, 1 = contralateral forelimb flexion, 2 = decreased resistance to lateral push, 3 = circling).
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.
-
Cylinder Test: This test evaluates forelimb use asymmetry. The animal is placed in a transparent cylinder, and the number of times it rears and places each forepaw on the wall is counted.
-
Adhesive Removal Test: A small piece of adhesive tape is placed on the contralateral paw, and the time taken to notice and remove the tape is recorded.
Protocol 4: Measurement of Infarct Volume
Infarct volume is a key measure of brain injury in focal ischemia models.
Procedure:
-
At the end of the experiment, euthanize the animal and remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to calculate the infarct area in each slice.
-
The total infarct volume can be calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Protocol 5: TUNEL Staining for Apoptosis
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Prepare brain tissue sections (paraffin-embedded or frozen).
-
Follow the instructions of a commercially available TUNEL assay kit.
-
The general steps involve deparaffinization and rehydration (for paraffin sections), permeabilization, incubation with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides), and detection of the labeled cells.
-
Counterstain the sections with a nuclear stain (e.g., DAPI).
-
Visualize the sections under a fluorescence microscope and count the number of TUNEL-positive cells in specific brain regions.
Protocol 6: ELISA for Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of inflammatory cytokines like TNF-α and IL-6 in brain tissue homogenates.
Procedure:
-
Homogenize brain tissue samples in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Determine the total protein concentration in each sample.
-
Use commercially available ELISA kits specific for rat or gerbil TNF-α and IL-6.
-
Follow the kit manufacturer's protocol, which typically involves adding samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound has demonstrated significant neuroprotective potential in preclinical models of both global and focal cerebral ischemia-reperfusion injury. Its mechanism of action, centered on the activation of PPARγ and the subsequent suppression of inflammatory and apoptotic pathways, makes it a compelling candidate for further investigation as a therapeutic agent for stroke. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound and other PPARγ agonists in the context of cerebral I/R injury. Rigorous and standardized experimental procedures are crucial for obtaining reproducible and translatable results in the quest for effective neuroprotective therapies.
References
- 1. Expression of TNF‑α and IL‑β can be suppressed via the PPAR‑γ/mTOR signaling pathway in BV‑2 microglia: A potential anti‑inflammation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GW1929 in Liver Fibrosis Studies: A Guide for Researchers
Application Notes and Protocols for the Investigation of the PPARγ Agonist GW1929 in Preclinical Models of Hepatic Fibrosis.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1] A key event in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), the primary source of ECM in the injured liver.[2] Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and fibrosis.[3] Its activation has been shown to suppress HSC activation and reduce liver fibrosis, making it a promising therapeutic target.[3][4]
This compound is a potent and selective non-thiazolidinedione agonist for PPARγ.[5] Research has demonstrated its potential in modulating inflammatory responses, particularly in macrophages.[6] This document provides detailed application notes and experimental protocols for the use of this compound in the study of liver fibrosis, with a focus on its role in macrophage polarization and the subsequent impact on hepatic inflammation and fibrosis.
Mechanism of Action of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects primarily through the activation of PPARγ. In the context of liver fibrosis, the mechanism involves the modulation of macrophage phenotype. Macrophages are key players in the progression and resolution of liver fibrosis. They can exist in a pro-inflammatory (M1) or an anti-inflammatory/pro-resolving (M2) state.
Upon activation by this compound, PPARγ in macrophages promotes a switch from the M1 to the M2 phenotype.[6] This phenotypic switch leads to a reduction in the secretion of pro-inflammatory cytokines and an increase in the production of anti-inflammatory mediators.[6] The M2 macrophages also contribute to the resolution of fibrosis by secreting matrix metalloproteinases (MMPs), which are enzymes that degrade the excess ECM.[7]
Recent studies have utilized a targeted delivery system, dendrimer-graphene nanostars (DGNS), to specifically deliver this compound to hepatic macrophages. This approach enhances the therapeutic efficacy while minimizing potential systemic side effects associated with PPARγ agonists.[6]
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound delivered via dendrimer-graphene nanostars (DGNS-GW) in a mouse model of CCl4-induced liver fibrosis.[6]
Table 1: In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Male Balb/c mice | [6] |
| Fibrosis Induction | Carbon tetrachloride (CCl4) intraperitoneal injections | [6] |
| Treatment Group | DGNS-GW (this compound linked to dendrimer-graphene nanostars) | [6] |
| Control Group | DGNS-Man (Mannose-targeted dendrimer-graphene nanostars) | [6] |
| Dosage of this compound | Low dose (1/4 of conventional dose) | [6][8] |
| Conventional Dosage Range | 5 mg/kg to 20 mg/kg in mice | [6][8] |
| Administration Route | Intravenous | [6] |
| Treatment Frequency | Every 3 days for 10 days (four injections in total) | [6] |
Table 2: In Vivo Efficacy of DGNS-GW Treatment
| Outcome Measure | Result | Reference |
| Liver IL-10 Gene Expression | Approximately 4-fold higher in DGNS-GW treated mice vs. control | [6] |
| Fibrotic Area (Sirius Red staining) | Approximately 60% less in DGNS-GW treated mice vs. control | [6] |
| Liver α-SMA Gene Expression | Significantly lower in DGNS-GW treated mice vs. control | [6] |
| Liver MMP-2 Gene Expression | Significantly higher in DGNS-GW treated mice vs. control | [6] |
| Liver MMP-9 Gene Expression | Significantly higher in DGNS-GW treated mice vs. control | [6] |
Experimental Protocols
CCl4-Induced Liver Fibrosis Mouse Model
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4), a widely used and reproducible model.
Materials:
-
Male Balb/c mice (or other suitable strain), 7-8 weeks old
-
Carbon tetrachloride (CCl4)
-
Corn oil or Olive oil (vehicle)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 1:4 dilution of CCl4 in corn oil or olive oil.
-
Administer the CCl4 solution to the mice via intraperitoneal (i.p.) injection at a dose of 2 µL/g body weight.
-
Repeat the injections twice a week for a duration of 10 weeks to establish significant fibrosis.
-
For control animals, administer the vehicle (corn oil or olive oil) at the same volume and frequency.
-
Monitor the health and body weight of the animals throughout the study.
In Vivo Treatment with this compound
This protocol outlines the administration of this compound to the fibrotic mouse model. The example below uses a targeted delivery system.
Materials:
-
This compound (or DGNS-GW)
-
Vehicle (e.g., saline, or as specified for the formulation)
-
Syringes and needles for intravenous injection
Procedure:
-
Reconstitute or dilute this compound (or DGNS-GW) in the appropriate vehicle to the desired concentration. The conventional dosage of this compound is between 5 and 20 mg/kg.[8] For targeted delivery systems, a lower dose may be effective.[6]
-
Administer the treatment solution to the fibrotic mice via intravenous (i.v.) injection.
-
A typical treatment regimen can be injections every 3 days for a period of 10 days.[6]
-
Administer the vehicle or a control substance (e.g., DGNS-Man) to the control group.
Histological Analysis of Liver Fibrosis
Sirius Red Staining for Collagen: This method is used to visualize and quantify collagen deposition in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Picro-Sirius Red solution
-
Acidified water (0.5% acetic acid in water)
-
Ethanol series for dehydration
-
Xylene for clearing
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the liver tissue sections.
-
Stain the slides in Picro-Sirius Red solution for 1 hour.
-
Wash the slides in two changes of acidified water.
-
Dehydrate the sections through an ethanol series.
-
Clear the slides in xylene and mount with a resinous mounting medium.
-
Image the stained sections using a bright-field microscope. Collagen fibers will appear red.
-
Quantify the fibrotic area as a percentage of the total liver area using image analysis software.
Immunohistochemistry for Macrophage Markers
F4/80 Staining for Hepatic Macrophages: This protocol is for the detection of F4/80, a common marker for mature macrophages in mice.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-F4/80
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Ethanol series and xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-F4/80 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
F4/80-positive cells (macrophages) will be stained brown.
Gene Expression Analysis by qPCR
This protocol is for quantifying the mRNA levels of target genes in liver tissue or isolated macrophages.
Materials:
-
Liver tissue or isolated macrophages
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-10, TNF-α, α-SMA, MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Extract total RNA from the samples.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for in vivo studies.
Caption: Therapeutic mechanism of this compound.
References
- 1. Machine Learning and Experimental Validation Identified Ferroptosis Signature and Innovative Biomarkers (ESR1 and GSTZ1) in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic stellate cell activation and pro-fibrogenic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Gamma and Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GW1929-Induced M2 Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. M2 macrophages are involved in the resolution of inflammation, tissue repair, and immune regulation. The peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in promoting the M2 phenotype. GW1929 is a potent and selective, non-thiazolidinedione PPARγ agonist that has been demonstrated to effectively induce M2 macrophage polarization.[1][2] These application notes provide detailed protocols for utilizing this compound to generate M2 macrophages in vitro, along with methods for their characterization.
Quantitative Data
The following tables summarize key quantitative data for this compound and its application in M2 macrophage polarization.
Table 1: this compound Potency
| Parameter | Species | Value | Reference |
| EC50 (PPARγ) | Murine | 13 nM | [1] |
| EC50 (PPARγ) | Human | 6.2 nM | [1] |
| pKi (PPARγ) | Human | 8.84 | [3] |
| pEC50 (PPARγ) | Human | 8.56 | [3] |
| pEC50 (PPARγ) | Murine | 8.27 | [3] |
Table 2: Recommended Conditions for In Vitro M2 Macrophage Polarization with this compound
| Parameter | Recommended Value | Notes |
| Cell Type | Murine Bone Marrow-Derived Macrophages (BMDMs), Peritoneal Macrophages, RAW 264.7 cells; Human Monocyte-Derived Macrophages (MDMs) | Protocol may need optimization for different cell types. |
| This compound Concentration | 1-10 µM | Start with a concentration range around the EC50 and optimize for your specific cell type and experimental conditions. A concentration of 10 µM has been used effectively in neocortical cell cultures.[3] |
| Incubation Time | 24-72 hours | Optimal time may vary depending on the M2 marker being assessed. Gene expression changes can often be detected earlier (e.g., 24 hours), while protein expression and secretion may require longer incubation times (48-72 hours).[4] |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%). |
Signaling Pathway
This compound induces M2 macrophage polarization primarily through the activation of PPARγ. Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of M2-associated genes, such as Arginase-1 (Arg1), Mannose Receptor (CD206), and Interleukin-10 (IL-10). Furthermore, PPARγ activation can transrepress the activity of pro-inflammatory transcription factors like NF-κB and STAT1, thereby inhibiting the expression of M1-associated genes.[1][2]
Experimental Workflow
The general workflow for inducing and characterizing M2 macrophage polarization using this compound involves macrophage isolation and culture, treatment with this compound, and subsequent analysis of M2 markers at the gene and protein levels.
Experimental Protocols
Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.
Materials:
-
6- to 12-week-old mice
-
70% ethanol
-
Sterile PBS
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Recombinant Murine M-CSF
-
ACK lysis buffer (optional)
-
70 µm cell strainer
Procedure:
-
Euthanize the mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut both ends of the bones and flush the bone marrow with cold DMEM using a syringe and needle.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
If red blood cell contamination is high, resuspend the pellet in ACK lysis buffer for 1-2 minutes and then neutralize with excess medium.
-
Resuspend the cell pellet in complete DMEM (containing 10% FBS, 1% Penicillin/Streptomycin) supplemented with 20 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated dishes.
-
Incubate at 37°C and 5% CO2 for 7 days. Add fresh medium with M-CSF on day 4.
-
On day 7, the differentiated macrophages (M0) will be adherent and ready for treatment.
This compound Treatment for M2 Polarization
Materials:
-
Differentiated macrophages (e.g., BMDMs)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Vehicle (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, harvest the differentiated macrophages and seed them into appropriate culture plates (e.g., 6-well plates at a density of 1 x 10^6 cells/well).
-
Allow the cells to adhere for a few hours.
-
Prepare the treatment media by diluting the this compound stock solution in complete culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells at 37°C and 5% CO2 for 24 to 72 hours, depending on the downstream analysis.
Quantitative Real-Time PCR (qPCR) for M2 Marker Gene Expression
This protocol is for quantifying the mRNA levels of M2 markers such as Arg1, Mrc1 (CD206), Ym1, and Fizz1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
After treatment with this compound, lyse the cells directly in the culture plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Flow Cytometry for M2 Surface Marker Expression
This protocol is for analyzing the cell surface expression of M2 markers like CD206 and CD163.[5]
Materials:
-
FACS buffer (PBS with 1-2% FBS)
-
Fc block (e.g., anti-CD16/32 for mouse)
-
Fluorochrome-conjugated antibodies against M2 markers (e.g., anti-CD206, anti-CD163) and corresponding isotype controls.
-
Viability dye
Procedure:
-
After this compound treatment, gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.
-
Transfer the cells to FACS tubes and wash with cold FACS buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in FACS buffer containing a viability dye and incubate according to the manufacturer's protocol.
-
Wash the cells and then resuspend them in FACS buffer containing Fc block to prevent non-specific antibody binding. Incubate for 10-15 minutes on ice.
-
Add the fluorochrome-conjugated antibodies for the M2 markers and isotype controls to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
ELISA for IL-10 Secretion
This protocol is for quantifying the concentration of the anti-inflammatory cytokine IL-10 in the cell culture supernatant.
Materials:
-
IL-10 ELISA kit (ensure it is specific for the species of your macrophages)
-
Cell culture supernatants from this compound-treated and control cells
-
Plate reader
Procedure:
-
After the desired incubation time with this compound, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction.
-
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the concentration of IL-10 in the samples by comparing their absorbance to the standard curve.
References
- 1. This compound [sigmaaldrich.com]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of stimulation time on the expression of human macrophage polarization markers | PLOS One [journals.plos.org]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Western Blot Analysis Following GW1929 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis to investigate the effects of GW1929, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document includes an overview of the relevant signaling pathways, detailed experimental protocols, and expected quantitative changes in protein expression.
Introduction to this compound and PPARγ Signaling
This compound is a non-thiazolidinedione agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation.[1] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
Activation of PPARγ by this compound has been shown to exert significant anti-inflammatory and anti-apoptotic effects. A key mechanism of its anti-inflammatory action is the interference with pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] PPARγ activation can inhibit the activity of NF-κB, a master regulator of inflammatory gene expression, leading to a downstream reduction in the production of inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), and various interleukins.[3][4] Furthermore, this compound has demonstrated neuroprotective and other beneficial effects by modulating apoptosis-related proteins.[4][5]
Quantitative Analysis of Protein Expression Changes
The following tables summarize the expected quantitative changes in the expression of key proteins following treatment with this compound, as determined by Western blot analysis. These values are compiled from various studies and may vary depending on the cell type, experimental conditions, and the specific stimulus used to induce an inflammatory or apoptotic response.
Table 1: Modulation of Inflammatory Markers by this compound
| Protein Target | Treatment Conditions | Fold Change/Percent Reduction | Reference |
| PPARγ | Human Trophoblasts treated with 1 µM this compound | ~2.5-fold increase | [6] |
| COX-2 | Neurons treated with an excitotoxin and this compound | Significant Decrease | [7] |
| iNOS | Macrophages treated with inflammatory stimuli and this compound | Significant Decrease | [8] |
| TNFα | Macrophages treated with inflammatory stimuli and this compound | Significant Decrease | [8] |
| IL-6 | Macrophages treated with inflammatory stimuli and this compound | Significant Decrease | [8] |
| p-IKK/IKK | Muscle cells from exercised rats treated with a ginsenoside that activates PPARγ | Significant Decrease | [9] |
| p-IκBα/IκBα | Muscle cells from exercised rats treated with a ginsenoside that activates PPARγ | Significant Decrease | [9] |
| p-NF-κB/NF-κB | Muscle cells from exercised rats treated with a ginsenoside that activates PPARγ | Significant Decrease | [9] |
Table 2: Regulation of Apoptosis-Related Proteins by this compound
| Protein Target | Treatment Conditions | Percent Reduction in Activity | Reference |
| Caspase-3 | Osteoarthritis Chondrocytes treated with IL-1β and this compound | 59% | [10] |
| Caspase-9 | Osteoarthritis Chondrocytes treated with IL-1β and this compound | 74% | [10] |
| Bax | Not explicitly quantified for this compound, but expected to decrease | - | [5] |
| Bcl-2 | Not explicitly quantified for this compound, but expected to increase | - | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Caption: this compound activates PPARγ, leading to downstream effects on gene transcription.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on cultured cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis after this compound treatment.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., macrophages, neuronal cells, endothelial cells) in appropriate culture plates (e.g., 6-well or 10 cm dishes) and culture them in their recommended growth medium until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment:
-
For baseline effects, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
To investigate the anti-inflammatory or anti-apoptotic effects, pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before adding an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) or an apoptosis-inducing agent.
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
2. Cell Lysis and Protein Extraction [1][2][11][12][13]
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish. The volume will depend on the size of the culture vessel (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Then, centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.
4. Sample Preparation for Electrophoresis
-
Based on the protein concentration, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to ensure equal protein loading (typically 20-40 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunodetection [1][2][11][13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin [BSA] in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-PPARγ, anti-COX-2, anti-phospho-NF-κB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three to five times with TBST for 5-10 minutes each.
7. Signal Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading. The fold change in protein expression can then be calculated by comparing the normalized intensity of the treated samples to the control samples.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. bio-rad.com [bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Transcriptional Reporters to Quantify and Monitor PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment in vitro with PPARα and PPARγ ligands drives M1-to-M2 polarization of macrophages from T. cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPARγ Attenuates Interleukin-1β-Induced Cell Apoptosis by Inhibiting NOX2/ROS/p38MAPK Activation in Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. static.igem.org [static.igem.org]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for RT-qPCR Analysis of PPARγ Target Genes Following GW1929 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] Synthetic agonists of PPARγ, such as GW1929, are valuable tools for studying its function and for the development of therapeutics for metabolic diseases.[3] this compound is a potent and selective PPARγ agonist that modulates the expression of a suite of target genes.[3] This document provides detailed application notes and protocols for the analysis of key PPARγ target gene expression in response to this compound stimulation using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The primary target genes covered in this protocol are Adiponectin (Adipoq), Fatty Acid Binding Protein 4 (FABP4), Lipoprotein Lipase (LPL), and CD36.
Signaling Pathway
Activation of PPARγ by a ligand such as this compound leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPARγ signaling cascade initiated by this compound.
Experimental Protocols
This section outlines the detailed methodologies for cell culture, this compound stimulation, and subsequent RT-qPCR analysis.
Cell Culture and this compound Stimulation
This protocol is applicable to both 3T3-L1 preadipocytes (for differentiation into adipocytes) and RAW264.7 macrophage cell lines.
Materials:
-
3T3-L1 or RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS) or Newborn Calf Serum (NCS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol for 3T3-L1 Adipocyte Differentiation and Stimulation:
-
Plating: Seed 3T3-L1 preadipocytes in DMEM with 10% NCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): Change the medium to DMEM with 10% FBS and 1% Penicillin-Streptomycin every two days.
-
This compound Stimulation: On day 8-10 of differentiation, treat the mature adipocytes with this compound at a final concentration of 100 nM to 1 µM for 6 to 24 hours. A vehicle control (DMSO) should be run in parallel.
Protocol for RAW264.7 Macrophage Stimulation:
-
Plating: Seed RAW264.7 macrophages in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulation: Allow cells to adhere and grow for 24 hours. Replace the medium with fresh medium containing this compound at a final concentration of 1 µM. For studies involving inflammatory responses, co-stimulation with lipopolysaccharide (LPS) at 100 ng/mL can be performed.[4][5]
-
Incubation: Incubate the cells for 6 to 24 hours. A vehicle control (DMSO) should be included.
RT-qPCR Protocol
The following is a comprehensive two-step RT-qPCR protocol.[6]
1. RNA Extraction:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis (Reverse Transcription):
-
In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures.
-
Place on ice and add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, and 70°C for 15 min to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
3. Quantitative PCR (qPCR):
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers (see Table 1), and nuclease-free water.
-
Aliquot the master mix into qPCR plates.
-
Add diluted cDNA (typically 1-5 µL) to each well.
-
Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to check for primer-dimer formation and product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB, or B2M).
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables provide validated RT-qPCR primer sequences for mouse PPARγ target genes and common housekeeping genes.
Table 1: RT-qPCR Primers for Mouse PPARγ Target and Housekeeping Genes
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Target Genes | |||
| Adipoq | Adiponectin | GCACTGGCAAGTTCTACTGCAA | GTAGGTGAAGAGAACGGCCTTG |
| FABP4 | Fatty Acid Binding Protein 4 | TGAAATCACCGCAGACGACAGG[6] | GCTTGTCACCATCTCGTTTTCTC[6] |
| LPL | Lipoprotein Lipase | GGCCAGATTCATCAACTGGATT | GCTCCAAGGCTGTACCCTAAGA |
| CD36 | CD36 Molecule | ATGGGCTGTGATCGGAACTG | CCTTGCTGTAGCCAAGAACAGG |
| Housekeeping Genes | |||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | AACTTTGGCATTGTGGAAGG[7] | CACATTGGGGGTAGGAACAC[7] |
| ACTB | Beta-actin | CTAAGGCCAACCGTGAAAAG[8] | ACCAGAGGCATACAGGGACA[8] |
| B2M | Beta-2-microglobulin | TGCTACTCGGCGCTTCAGTC[8] | AGGCGGGTGGAACTGTGTTAC[8] |
Note: Primer sequences can also be obtained from commercial suppliers such as OriGene and Sino Biological.[6][9]
Experimental Workflow
Caption: Overview of the RT-qPCR experimental workflow.
References
- 1. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer-Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene expression profiles of RAW264.7 macrophages stimulated with preparations of LPS differing in isolation and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Identification of reference genes for quantitative PCR analyses in developing mouse gonads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols for Immunohistochemistry Staining of GW1929-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) on tissues treated with GW1929, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and examples of data presentation.
Introduction to this compound
This compound is a non-thiazolidinedione agonist of PPARγ, a nuclear hormone receptor that plays a crucial role in regulating gene expression involved in inflammation, apoptosis, and metabolism.[1] Activation of PPARγ by this compound leads to the modulation of downstream signaling pathways, making it a valuable tool for research in areas such as metabolic diseases, neuroprotection, and oncology.[1][2][3] Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound on protein expression and localization within the tissue microenvironment.
Mechanism of Action
This compound binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in various cellular processes. Notably, PPARγ activation by this compound has been shown to exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[4] This leads to a reduction in the expression of inflammatory mediators like COX-2, iNOS, TNFα, and IL-6.[2] Furthermore, this compound has been demonstrated to have anti-apoptotic effects, in part by modulating the expression of key apoptosis-related proteins.[3][5]
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. The following tables illustrate how to present quantitative data from IHC experiments on this compound-treated tissues. The data presented here is illustrative and should be replaced with experimental results.
Table 1: Immunohistochemical Analysis of PPARγ Expression
| Treatment Group | N | Mean Staining Intensity (AU) | % of PPARγ Positive Cells |
| Vehicle Control | 10 | 1.2 ± 0.3 | 25 ± 5% |
| This compound (1 mg/kg) | 10 | 2.5 ± 0.4 | 55 ± 8% |
| This compound (5 mg/kg) | 10 | 3.8 ± 0.5 | 78 ± 6% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Staining intensity can be scored on a scale (e.g., 0-4) or measured using image analysis software.
Table 2: Quantification of Inflammatory Markers in this compound-Treated Tissue
| Treatment Group | Marker | Mean Staining Intensity (AU) | % of Positive Cells |
| Vehicle Control | TNFα | 3.1 ± 0.6 | 60 ± 10% |
| This compound (5 mg/kg) | TNFα | 1.5 ± 0.4 | 28 ± 7% |
| Vehicle Control | COX-2 | 2.8 ± 0.5 | 52 ± 9% |
| This compound (5 mg/kg) | COX-2 | 1.2 ± 0.3 | 21 ± 5% |
**p < 0.01 compared to the respective Vehicle Control.
Table 3: Analysis of Apoptosis Markers Following this compound Treatment
| Treatment Group | Marker | % of TUNEL Positive Cells | Cleaved Caspase-3 Staining Score (0-4) |
| Disease Model + Vehicle | TUNEL | 35 ± 7% | 3.2 ± 0.5 |
| Disease Model + this compound (5 mg/kg) | TUNEL | 12 ± 4% | 1.1 ± 0.3 |
**p < 0.01 compared to Disease Model + Vehicle.
Experimental Protocols
This section provides a detailed protocol for performing IHC on formalin-fixed paraffin-embedded (FFPE) tissues treated with this compound.
Protocol 1: Immunohistochemical Staining of PPARγ in FFPE Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-PPARγ
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PPARγ antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
Protocol 2: Staining for Inflammatory and Apoptosis Markers
The protocol for staining inflammatory markers (e.g., TNFα, COX-2) and apoptosis markers (e.g., cleaved caspase-3, TUNEL) is similar to Protocol 1. The primary antibodies and any specific antigen retrieval requirements will need to be optimized for each target. For TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, a specific kit should be used according to the manufacturer's instructions, typically after the deparaffinization and rehydration steps.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for IHC analysis.
Caption: this compound activates PPARγ, leading to anti-inflammatory and anti-apoptotic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW1929 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GW1929, with a specific focus on challenges related to its dissolution in DMSO.
Troubleshooting Guide: this compound Dissolution in DMSO
Researchers occasionally encounter difficulties in completely dissolving this compound in DMSO. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not fully dissolving in the DMSO solution.
This can manifest as visible particulates, cloudiness, or a lower-than-expected concentration in the final solution.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound dissolution issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is reported to be approximately 30 mg/mL to as high as 100 mg/mL.[1][2][3] However, it is important to note that the actual solubility can be influenced by factors such as the purity of the compound, the quality of the DMSO, and the temperature.
Q2: My this compound still won't dissolve even at a concentration below the stated solubility limit. What should I do?
A2: If you are experiencing dissolution issues at concentrations below the reported solubility limits, consider the following:
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. The presence of water can significantly impact the solubility of many compounds.[4]
-
Gentle Warming: Gently warming the solution to around 37°C can aid in dissolution. Some sources suggest gentle warming for preparing stock solutions in ethanol.
-
Sonication: Use of a bath sonicator for short periods can help break up any clumps of solid material and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also be employed to aid dissolution.
Q3: Can I store this compound stock solutions in DMSO? If so, under what conditions?
A3: Yes, this compound stock solutions in DMSO can be stored. For long-term stability, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.[5] This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[4] Stock solutions are reported to be stable for up to 3 months at -20°C.
Q4: I've noticed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
A4: Precipitation upon freezing is a common issue. Before use, allow the vial to come to room temperature and then gently warm it (e.g., in a 37°C water bath) and vortex thoroughly to ensure all the compound is back in solution. Visually inspect the solution to confirm that no particulates are present before making further dilutions.
Q5: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A5: A general procedure is as follows:
-
Weigh the desired amount of solid this compound in a sterile, sealable vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Vortex the solution vigorously. If necessary, gently warm the solution and/or sonicate in a bath sonicator until the solid is completely dissolved.
-
Once dissolved, the stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | ~30 mg/mL - 100 mg/mL | [1][2][3] |
| Ethanol | ~20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
| Water | Sparingly soluble | [1] |
| Ethanol (with gentle warming) | 49.56 mg/mL (for hydrochloride salt) | |
| Water | 26.6 mg/mL (for hydrochloride salt) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 495.57 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.96 mg of this compound.
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, or in addition, place the vial in a bath sonicator for 5-10 minutes.
-
Once the this compound is completely dissolved, the stock solution is ready for use or for aliquoting and storage at -20°C.
-
Protocol 2: General Cell Culture Treatment with this compound
-
Materials:
-
Procedure:
-
Thaw the this compound stock solution at room temperature. If precipitation is observed, gently warm and vortex to redissolve.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.[8]
-
For example, to treat cells with 10 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Signaling Pathway
This compound as a PPARγ Agonist
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression.[2][6] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is central to various physiological processes, including lipid and glucose metabolism, and inflammation.[2][6]
Caption: Simplified signaling pathway of this compound as a PPARγ agonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 6. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
GW1929 Technical Support Center: Investigating Off-Target Effects in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW1929 in neuronal cell experiments. The focus is to address potential off-target effects and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in regulating fatty acid storage, glucose metabolism, and inflammation.[1][3] In the central nervous system, PPARγ activation is associated with neuroprotective effects.[3][4][5]
Q2: Are there any known off-target effects of this compound in neuronal cells?
Currently, there is a lack of direct, published evidence detailing specific off-target binding partners or signaling pathways of this compound in neuronal cells. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Some studies have suggested that other PPARγ modulators may have PPARγ-independent effects, raising the possibility of similar phenomena with this compound.[6]
Q3: What are the potential signs of off-target effects in my neuronal cell experiments?
Potential indicators of off-target effects include:
-
Unexpected cytotoxicity: Cell death occurring at concentrations that are not expected to be toxic based on on-target activity.
-
Phenotypic changes inconsistent with PPARγ activation: Observing cellular responses that are not typically associated with PPARγ signaling.
-
Lack of rescue with a PPARγ antagonist: If the observed effect of this compound is not blocked by a PPARγ antagonist like GW9662, it may suggest an off-target mechanism.[1][7][8][9]
-
Contradictory results compared to other PPARγ agonists: If this compound elicits a different response compared to other well-characterized PPARγ agonists.
Q4: How can I control for potential off-target effects in my experiments?
-
Use a PPARγ antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, should reverse the effects of this compound if they are on-target.[1][7][8][9]
-
Use multiple PPARγ agonists: Comparing the effects of this compound with other structurally different PPARγ agonists can help confirm that the observed phenotype is due to PPARγ activation.
-
Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Utilize PPARγ knockdown or knockout models: The most definitive way to confirm on-target effects is to show that the effects of this compound are absent in cells lacking PPARγ.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Cell Death
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 100 nM) and titrate up. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in your cell culture medium. Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Off-target toxicity | If cell death persists at low concentrations, consider the possibility of off-target effects. Try to rescue the phenotype with a PPARγ antagonist. If the antagonist does not rescue the cells, the toxicity may be off-target. |
Issue 2: Inconsistent or No Effect of this compound
| Possible Cause | Troubleshooting Step |
| Compound solubility and stability | This compound is soluble in DMSO.[10] Prepare fresh dilutions from a frozen stock for each experiment. Ensure the compound is fully dissolved before adding to the culture medium. Some compounds can be unstable in cell culture media over time.[11][12] Consider replenishing the media with fresh this compound during long-term experiments. |
| Low PPARγ expression in neuronal cells | Confirm the expression of PPARγ in your specific neuronal cell type using techniques like Western blot or qPCR. PPARγ expression can vary between different neuronal populations and developmental stages.[13] |
| Suboptimal experimental conditions | Ensure your neuronal cultures are healthy and that the experimental timeframe is sufficient to observe a biological response. |
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| Ki | 1.4 nM | - | Binding Assay |
| pEC50 | 8.05 | Human | Transactivation Assay |
| EC50 | 6.2 nM | Human | Transactivation Assay |
| pEC50 | < 4 | Human | Transactivation Assay (for PPARα and PPARδ) |
| EC50 | 13 nM | Murine | Transactivation Assay |
Experimental Protocols
Protocol: Treatment of Primary Cortical Neurons with this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Primary cortical neurons (prepared according to established protocols[14][15][16][17])
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Multi-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons at the desired density on poly-D-lysine coated plates.
-
Cell Culture: Culture neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed, supplemented Neurobasal medium to achieve the final desired concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control medium with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the prepared treatment or vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Perform downstream analysis such as viability assays, protein expression analysis, or immunocytochemistry.
Signaling Pathways and Experimental Workflows
On-Target PPARγ Signaling Pathway
Caption: On-target signaling pathway of this compound through PPARγ activation.
Experimental Workflow to Investigate Off-Target Effects
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. PPAR-γ Agonist this compound But Not Antagonist GW9662 Reduces TBBPA-Induced Neurotoxicity in Primary Neocortical Cells | springermedicine.com [springermedicine.com]
- 2. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 3. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential of Peroxisome Proliferator-Activated Receptor Gamma Antagonist Compounds as Therapeutic Agents for a Wide Range of Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR-γ Agonist this compound But Not Antagonist GW9662 Reduces TBBPA-Induced Neurotoxicity in Primary Neocortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [sigmaaldrich.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary cortical neuron isolation and culture [protocols.io]
- 15. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Culturing Primary Cortical Neurons for Live-Imaging | Springer Nature Experiments [experiments.springernature.com]
Preventing GW1929 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of GW1929 in cell culture media.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation during experimental procedures.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to the cell culture medium. | 1. Exceeded Solubility: The final concentration of this compound in the media exceeds its aqueous solubility. 2. Solvent Shock: The organic solvent from the stock solution is not readily miscible with the aqueous media, causing the compound to crash out. 3. Low Temperature: The cell culture medium is too cold, reducing the solubility of this compound. | 1. Lower Final Concentration: Reduce the final working concentration of this compound. 2. Serial Dilutions: Instead of adding the concentrated stock directly, perform serial dilutions in pre-warmed media. 3. Increase Solvent Volume Gradually: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing. 4. Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[1] |
| Precipitate forms over time in the incubator. | 1. Temperature Shift: Changes in temperature can decrease solubility over time.[1][2] 2. pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting compound solubility.[1] 3. Interaction with Media Components: this compound may interact with proteins or salts in the media, leading to precipitation.[1] 4. Evaporation: Evaporation of media can increase the concentration of this compound to a point where it is no longer soluble.[2][3] | 1. Test Stability: Perform a solubility test of this compound in your specific cell culture medium over the intended duration of your experiment. 2. Ensure Proper Buffering: Use media that is appropriately buffered for the CO2 concentration in your incubator. 3. Monitor Humidity: Ensure proper humidification in the incubator to minimize evaporation.[2][3] |
| Frozen stock solution appears cloudy or contains precipitate upon thawing. | 1. Poor Solubility at Low Temperatures: The compound has limited solubility at -20°C or -80°C. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[1][2] | 1. Gentle Warming and Vortexing: Warm the stock solution to 37°C and vortex gently to redissolve the compound before use.[1] 2. Aliquot Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] 3. Prepare Fresh Solutions: If precipitation persists, prepare fresh stock solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] Ethanol can also be used.[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the maximum concentration of this compound I can use in my cell culture medium?
A2: The maximum soluble concentration of this compound in your specific cell culture medium must be determined empirically. While stock solutions can be made at high concentrations in DMSO (e.g., 30-100 mg/mL)[4][5], the final working concentration in aqueous media will be significantly lower. A solubility test is recommended to determine the optimal concentration for your experimental conditions.
Q3: How can I perform a solubility test for this compound in my cell culture medium?
A3: You can perform a serial dilution of your this compound stock solution in your cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. The highest concentration that remains clear is your maximum working concentration.
Q4: Can I pre-mix this compound into a large volume of media and store it?
A4: This is generally not recommended. The stability of this compound in cell culture media over long periods is not well-documented. It is best to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent results.
Q5: My media contains serum. Can this affect this compound solubility?
A5: Yes, components in fetal bovine serum (FBS) or other sera can interact with small molecules. It is important to test the solubility of this compound in the complete, serum-containing medium that you will use for your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mg/mL | Sigma-Aldrich[5] |
| DMSO | 30 mg/mL | Cayman Chemical[4] |
| DMF | 30 mg/mL | Cayman Chemical[4] |
| Ethanol | 100 mM (with gentle warming) | Tocris Bioscience |
| Ethanol | 20 mg/mL | Cayman Chemical[4] |
| Water | 50 mM | Tocris Bioscience |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[4] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation and Observation:
-
Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, 24, 48, and 72 hours).
-
A small sample can be viewed under a microscope to confirm the presence of precipitate.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Visualizations
Caption: Signaling pathway of this compound as a PPARγ agonist.
References
Technical Support Center: GW1929 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW1929 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective non-thiazolidinedione agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] Its primary mechanism of action involves binding to and activating PPARγ, a nuclear receptor that plays a key role in regulating gene expression. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5] This regulation affects genes involved in glucose and lipid metabolism, inflammation, and adipocyte differentiation.[2][3]
Q2: What are the common in vivo applications of this compound?
This compound has been utilized in a variety of in vivo research models to investigate its therapeutic potential, including:
-
Metabolic Diseases: Due to its action as a PPARγ agonist, it is studied for its anti-diabetic effects, including decreasing plasma glucose, fatty acids, and triglyceride levels.[1]
-
Inflammation and Tissue Injury: It has shown protective effects by reducing inflammation and apoptosis in models of cerebral ischemia-reperfusion injury and cisplatin-induced nephrotoxicity.[6][7][8][9]
-
Liver Fibrosis: Targeted delivery of this compound to macrophages has been shown to reduce liver fibrosis and inflammation by promoting a switch from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype.[2]
-
Neuroprotection: Studies have suggested a neuroprotective role for this compound against neurotoxicity.[10]
Q3: What are the potential side effects or toxicities associated with this compound and other PPARγ agonists?
While this compound is a non-thiazolidinedione, the broader class of PPARγ full agonists, particularly thiazolidinediones, has been associated with side effects such as:
-
Increased cardiovascular risk
-
Bone loss
-
Edema and fluid retention[11]
To mitigate potential systemic side effects and toxicity associated with full PPARγ agonists, strategies such as targeted delivery using nanoparticles have been explored.[2][11] It is crucial to perform dose-response studies to determine the optimal therapeutic window with minimal adverse effects for your specific animal model and disease state.
Troubleshooting In Vivo Delivery of this compound
Q4: I am observing precipitation of this compound in my vehicle during preparation. What can I do?
This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Vehicle Selection: this compound hydrochloride is reported to be soluble in ethanol (up to 100 mM with gentle warming) and water (up to 50 mM). For oral gavage, a suspension in a vehicle like 2% methylcellulose with 0.5% Tween 80 can be considered.[12] For intravenous administration, more complex vehicles may be necessary for poorly soluble drugs, but care must be taken to avoid vehicle-induced toxicity.[13][14] A mixture of N,N-Dimethylacetamide (DMA) and Gelucire 44/14 has been used for oral formulation of other poorly soluble compounds and may be explored for this compound.[15]
-
Sonication: After dissolving this compound in a suitable solvent, use a sonicator to aid in the dispersion and dissolution of the compound in the final vehicle.
-
pH Adjustment: The pH of the formulation should ideally be between 5 and 9.[14] Adjusting the pH within this range may improve solubility. However, avoid using strong acids or bases.[14]
-
Particle Size Reduction: If preparing a suspension, reducing the particle size of the this compound powder through techniques like micronization can improve suspension stability and bioavailability.
Q5: My animals are showing signs of distress or adverse reactions after administration. What are the possible causes and solutions?
Adverse reactions can stem from the compound itself, the vehicle, or the administration procedure.
-
Compound-related Toxicity: As with any PPARγ agonist, high doses may lead to adverse effects.[11] Consider reducing the dose or exploring targeted delivery systems to minimize systemic exposure.[2]
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. For example, high concentrations of certain organic solvents can be toxic.[13] Always run a vehicle-only control group to assess the tolerability of your chosen formulation. If vehicle toxicity is suspected, explore alternative, more biocompatible vehicles.[14]
-
Administration Technique: Improper administration technique, especially for oral gavage or intravenous injection, can cause significant distress and injury.[16][17] Ensure that personnel are properly trained and follow established protocols. For oral gavage, using a flexible gavage tube can reduce the risk of esophageal injury.[16] For IV injections, ensure the injection is slow and the volume is within recommended limits to avoid cardiac and pulmonary distress.[17]
-
Monitoring: Closely monitor animals for at least 10-15 minutes post-administration and periodically over the next 24 hours for any signs of distress.[18]
Q6: I am not observing the expected therapeutic effect in my in vivo model. What should I consider?
Several factors could contribute to a lack of efficacy:
-
Dose: The dose may be insufficient for your specific model. The conventional systemic dosage for this compound in mice is reported to be between 5 and 20 mg/kg.[2] A thorough dose-response study is recommended to determine the optimal effective dose.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in your animal model. Pharmacokinetic studies to determine the half-life of this compound in your model can provide valuable insights.
-
Target Engagement: Confirm that this compound is reaching the target tissue and activating PPARγ. This can be assessed by measuring the expression of known PPARγ target genes in the tissue of interest.[21][22][23]
Experimental Protocols
Oral Gavage Administration in Mice (Recommended Protocol)
This protocol is a synthesis of best practices and should be adapted to your specific experimental needs and institutional guidelines.[16][18][24][25]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water with 0.1% Tween 80)
-
Sterile water
-
Appropriately sized oral gavage tubes (flexible tip recommended, typically 20-22 gauge for adult mice)[25]
-
Syringes (1 mL)
-
Balance
-
Mortar and pestle or homogenizer
Preparation of this compound Suspension (for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound. For a 10 mg/kg dose and a 10 mL/kg administration volume, the final concentration is 1 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
If starting with a powder, gently grind it to a fine consistency to aid in suspension.
-
Prepare the vehicle solution (0.5% Methylcellulose, 0.1% Tween 80 in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate the suspension for 5-10 minutes.
Administration Procedure:
-
Weigh the mouse to determine the exact volume to be administered (Maximum recommended volume is 10 mL/kg).[25]
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage tube.[24]
-
Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the insertion depth.[18]
-
Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it slowly and smoothly down the esophagus. Do not force the tube. [18]
-
Administer the suspension slowly over 2-3 seconds.[18]
-
Slowly withdraw the gavage tube.
-
Monitor the animal for at least 10 minutes for any signs of respiratory distress.[18]
Intravenous (Tail Vein) Injection in Mice (Recommended Protocol)
This protocol is a synthesis of best practices and should be adapted to your specific experimental needs and institutional guidelines.[17][26]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, with the final DMSO concentration kept low, ideally <5%)
-
Sterile saline (0.9% NaCl)
-
DMSO (optional, for initial solubilization)
-
Insulin syringes with a 27-30 gauge needle[17]
-
Mouse restrainer
-
Heat lamp or warming pad
Preparation of this compound Solution:
-
Dissolve the required amount of this compound hydrochloride in a minimal amount of DMSO.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final DMSO concentration should be as low as possible.
-
Filter the final solution through a 0.22 µm sterile filter.
Administration Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol to clean the injection site and further dilate the veins.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the solution slowly. A successful injection will show no resistance and the vein will blanch.[17]
-
If a subcutaneous "bleb" forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[17]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Quantitative Data Summary
| Parameter | Oral Gavage | Intravenous Injection | Source |
| Typical Dose Range (Mice) | 5 - 20 mg/kg | Dependent on formulation and desired plasma concentration. Nanoparticle-conjugated this compound has been used at lower doses. | [2] |
| Typical Dose Range (Rats) | Not specified for this compound, but other PPARγ agonists are used orally. | Not specified for this compound. | |
| Maximum Administration Volume (Mice) | 10 mL/kg | Bolus: 5 mL/kg; Slow infusion: 10 mL/kg | [17][25] |
| Bioavailability | Expected to be <100% | 100% | [19][20] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. med.nyu.edu [med.nyu.edu]
- 13. Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gadconsulting.com [gadconsulting.com]
- 15. Oral formulation of a novel antiviral agent, PG301029, in a mixture of Gelucire 44/14 and DMA (2∶1, wt/wt) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. pure.tue.nl [pure.tue.nl]
- 23. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ouv.vt.edu [ouv.vt.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Efficacy of GW1929 in Diabetic Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of the PPARγ agonist GW1929 in diabetic mouse models.
Frequently Asked Questions (FAQs)
Q1: We observe potent anti-diabetic effects of this compound in our in vitro assays, but see minimal to no efficacy in our diabetic mouse model. What are the potential reasons for this discrepancy?
A1: This is a common challenge when translating in vitro results to in vivo models. Several factors could contribute to the observed low efficacy of this compound in diabetic mouse models:
-
Pharmacokinetics and Bioavailability: Orally administered small molecules like this compound can have low bioavailability in rodents due to significant first-pass metabolism in the liver.[1][2] The compound may be metabolized and cleared before it can reach therapeutic concentrations in target tissues.
-
Species-Specific Differences: The biology of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its role in metabolic regulation can differ between species.[3][4] Efficacy observed in rat models, such as the Zucker Diabetic Fatty (ZDF) rat, does not always directly translate to mouse models.[5]
-
Mouse Strain Variability: The genetic background of the mouse strain used can significantly influence the development of diabetes and the response to therapeutic agents.[6][7] For instance, the C57BL/6J strain, commonly used for high-fat diet-induced obesity and diabetes models, may have a different response profile compared to other strains.
-
Experimental Protocol Issues: The efficacy of the compound can be highly dependent on the experimental design. Factors such as the route of administration, dosage, formulation, and the specific diabetic model used can all impact the outcome.
Q2: this compound has been reported to be effective in other in vivo models. Why might it not work specifically in a diabetic mouse model?
A2: While this compound has shown efficacy in models of neuroinflammation, cancer cachexia, and kidney injury in rodents, the metabolic disease state in diabetic mice presents a unique physiological environment.[8][9][10][11] The complex interplay of insulin resistance, hyperglycemia, and dyslipidemia may alter the expression or function of PPARγ and its downstream targets. Furthermore, some studies suggest that partial loss of PPARγ function can, paradoxically, improve insulin sensitivity, highlighting the complexity of this signaling pathway in metabolic disease.[12]
Q3: What is the recommended dosage of this compound for in vivo studies in mice?
A3: Published studies using this compound in mice for conditions other than diabetes have used doses in the range of 5 mg/kg to 20 mg/kg body weight, typically administered via oral gavage.[13][14] However, the optimal dose for a diabetic mouse model may differ. It is crucial to perform a dose-response study to determine the effective dose for your specific model and experimental conditions.
Q4: Are there alternative PPARγ agonists that have shown better efficacy in diabetic mouse models?
A4: Yes, the field has evolved to develop selective PPARγ modulators (sPPARγMs) and partial agonists that aim to retain the anti-diabetic benefits while minimizing the side effects associated with full agonists like thiazolidinediones (TZDs).[15][16] Compounds like INT131 and Balaglitazone have been investigated for their potent glucose-lowering effects with improved side-effect profiles.[16] It may be beneficial to explore these alternatives if this compound proves to be ineffective.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Blood Glucose Levels
This guide provides a step-by-step approach to troubleshoot a lack of efficacy with this compound in your diabetic mouse model.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low efficacy of this compound.
Quantitative Data Summary
| Parameter | Possible Cause | Recommendation | Reference Value/Standard |
| Compound Purity | Degradation or impurity | Verify with HPLC/MS analysis. | >98% purity |
| Oral Gavage Volume | Incorrect dosing | Ensure volume is appropriate for mouse weight. | Typically 5-10 mL/kg |
| Blood Glucose | High variability | Ensure consistent fasting times before measurement. | Fasting glucose >250 mg/dL for diabetic phenotype |
| This compound Dosage | Sub-therapeutic dose | Perform a dose-ranging study. | Start with reported ranges (5-20 mg/kg) and escalate.[13][14] |
| Target Gene Expression | Lack of target engagement | Measure mRNA levels of PPARγ target genes (e.g., Adiponectin, aP2) in adipose tissue 2-4 hours post-dose. | Expect significant upregulation with an effective agonist. |
Issue 2: High Mortality or Adverse Effects in the Treatment Group
While this compound is generally considered to have a better side-effect profile than full TZD agonists, adverse effects can still occur, especially at higher doses.[13]
-
Possible Cause: Improper Oral Gavage Technique. Esophageal perforation or accidental tracheal administration can lead to rapid decline in animal health and mortality.[17][18][19]
-
Possible Cause: Compound Toxicity or Off-Target Effects.
-
Troubleshooting: Reduce the dose. If mortality persists even at lower doses, consider that the compound may have unexpected toxicity in your specific mouse model. It is also important to rule out any potential issues with the vehicle used for formulation.
-
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes (T2D) in C57BL/6J Mice (HFD/STZ Model)
This model combines a high-fat diet to induce insulin resistance with a low dose of streptozotocin to induce partial beta-cell dysfunction, mimicking key features of human T2D.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the PPARgamma agonist this compound on muscle wasting in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. instechlabs.com [instechlabs.com]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
GW1929 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with the PPARγ agonist, GW1929.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression. Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This regulation influences a variety of cellular processes, including lipid and glucose metabolism, inflammation, and cell differentiation.[1][2]
Q2: What are some of the known downstream effects of this compound administration?
A2: this compound has been shown to induce a range of downstream effects, primarily through its activation of PPARγ. These include:
-
Anti-inflammatory effects: this compound can suppress the expression of pro-inflammatory genes by interfering with signaling pathways like NF-κB.[2]
-
Macrophage polarization: It promotes the differentiation of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][2]
-
Metabolic regulation: It influences the expression of genes involved in lipid uptake and metabolism, such as CD36.
-
Neuroprotection: Some studies suggest this compound has neuroprotective potential.[3]
Q3: I am observing significant variability in the EC50 value of this compound between experiments. What are the potential causes?
A3: Variability in the half-maximal effective concentration (EC50) is a common issue. Several factors can contribute to this:
-
Cell Line Differences: Different cell lines have varying endogenous levels of PPARγ and co-activators/co-repressors, which can significantly impact the response to this compound.
-
Species-specific Differences: The potency of this compound can differ between human, mouse, and other species' PPARγ receptors.[4]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, serum concentration in the media, and the presence of other compounds can all influence the cellular response.
-
Assay-specific Parameters: The choice of reporter gene system, incubation times, and the specific assay endpoint being measured can all lead to different EC50 values.
-
Compound Quality and Handling: Batch-to-batch variability of the this compound compound itself, as well as improper storage and handling, can affect its potency.[5][6][7]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is considered a selective PPARγ agonist, the possibility of off-target effects should not be entirely dismissed, especially at higher concentrations. Some studies have suggested potential PPARγ-independent effects.[8] It is always recommended to include appropriate controls in your experiments, such as using a PPARγ antagonist (e.g., GW9662) to confirm that the observed effects are indeed mediated by PPARγ activation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility or Stability | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is low (generally <0.5%) to avoid solvent toxicity. Prepare fresh dilutions from a stock solution for each experiment. |
| Low PPARγ Expression in Cell Line | Confirm that your chosen cell line expresses sufficient levels of PPARγ. You can check this via Western blot or qPCR. If expression is low, consider using a cell line known to have high PPARγ expression or transiently transfecting your cells with a PPARγ expression vector. |
| Cell Health and Culture Conditions | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. Avoid using cells that are over-confluent. Mycoplasma contamination can also alter cellular responses, so regular testing is recommended. |
| Incorrect Assay Conditions | Optimize incubation times and this compound concentration ranges. A full dose-response curve should be performed to determine the optimal concentration for your specific cell line and assay. |
| Batch-to-Batch Variability of this compound | If you suspect batch-to-batch variability, it is advisable to test a new lot of the compound alongside a previously validated lot to ensure consistency.[5][6][7] |
Issue 2: High Background Signal in Reporter Gene Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Constitutive Activity of the Reporter Construct | Some reporter plasmids may have a high basal level of expression. Test your reporter construct in the absence of this compound to determine the baseline. |
| "Leaky" Promoter in the Reporter Vector | Ensure the promoter driving your reporter gene is tightly regulated and specific to PPARγ activation. |
| Cellular Stress | High cell density, nutrient deprivation, or other stressors can sometimes lead to non-specific activation of reporter genes. Ensure optimal cell culture conditions. |
| Contamination | Bacterial or fungal contamination can interfere with luciferase assays. Maintain sterile techniques and regularly check for contamination. |
Quantitative Data Summary
The following table summarizes reported EC50 values for this compound from various sources. Note that values can vary significantly based on the experimental system.
| Cell Line/System | Species | Assay Type | Reported EC50 (nM) |
| HEK 293H | Human | Cell-based transactivation | 6.2 |
| - | Murine | Cell-based transactivation | 13 |
| HG5LN-hPPARγ | Human | Luciferase reporter | ~1.8 |
| HG5LN-mPPARγ | Murine | Luciferase reporter | ~1.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound using an MTT assay.[1][9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
PPARγ Reporter Gene Assay
This protocol provides a general framework for a luciferase-based reporter gene assay to measure PPARγ activation by this compound.[12][13][14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-driven luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Treatment: After allowing the cells to recover, treat them with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for PPARγ Target Gene Expression (e.g., CD36)
This protocol outlines the general steps for detecting changes in the expression of a PPARγ target protein, such as CD36, following this compound treatment.[5][16][17][18][19]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CD36
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CD36 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CD36 signal to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PPARγ, leading to downstream gene regulation and interaction with the NF-κB pathway.
Experimental Workflow for a Cell-Based Assay with this compound
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Macrophage CD36 Expression and Cellular Oxidized Low Density Lipoprotein (oxLDL) Accumulation by Tamoxifen: A PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR)γ-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits α7 nAChR expression through PPARγ-independent activation of p38 MAPK and inactivation of PI3-K/mTOR: The role of Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 13. eubopen.org [eubopen.org]
- 14. Imaging Ligand-Driven PPAR Activities Using Single-Chain Bioluminescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. CD36 maintains lipid homeostasis via selective uptake of monounsaturated fatty acids during matrix detachment and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: GW1929 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the potent PPARγ agonist, GW1929.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and highly selective non-thiazolidinedione agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] It is a valuable research tool for studying metabolic diseases, inflammation, and neuroprotection.[1] However, like many Biopharmaceutics Classification System (BCS) Class II compounds, this compound exhibits poor aqueous solubility, which can limit its oral bioavailability and lead to variability in experimental results. Enhancing its bioavailability is crucial for achieving consistent and reliable in vivo data.
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
A2: The main approaches to enhance the oral bioavailability of poorly soluble drugs like this compound focus on increasing the drug's solubility and dissolution rate in the gastrointestinal tract. Key strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.
-
Lipid-Based Formulations: Dissolving or suspending this compound in lipid-based excipients to facilitate its absorption through the lymphatic system.
Q3: Which formulation strategy is best for my experiment?
A3: The optimal strategy depends on several factors, including the experimental model, required dose, and available resources.
-
Solid dispersions are often a good starting point as they can be prepared using relatively simple methods like solvent evaporation and can significantly improve dissolution.
-
Nanosuspensions are beneficial when a rapid onset of action is desired due to their fast dissolution. However, they can be more complex to prepare and characterize.
-
Lipid-based formulations , such as self-emulsifying drug delivery systems (SEDDS), are particularly useful for highly lipophilic compounds and can enhance lymphatic transport, potentially reducing first-pass metabolism.
Troubleshooting Guides
Issue: Inconsistent or low efficacy of orally administered this compound in animal models.
Possible Cause 1: Poor Bioavailability due to Low Solubility
-
Solution: Prepare a bioavailability-enhanced formulation of this compound. Refer to the "Experimental Protocols" section for detailed methods on preparing solid dispersions, nanosuspensions, or lipid-based formulations.
Possible Cause 2: Inadequate Vehicle for Administration
-
Solution: Ensure the vehicle used for administering this compound is appropriate. For basic in vivo studies, a suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose) can provide a more uniform dispersion than a simple aqueous suspension. However, for robust and reproducible results, a formulated approach is recommended.
Issue: High variability in plasma concentrations of this compound between subjects.
Possible Cause: Incomplete and Variable Dissolution
-
Solution: This is a classic sign of poor drug solubility. Implementing a formulation strategy that improves the dissolution rate, such as a solid dispersion or nanosuspension, can lead to more consistent absorption and reduced inter-individual variability.
Data Presentation
The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved by formulating poorly soluble drugs. While specific data for this compound is limited in publicly available literature, these tables illustrate the expected enhancements based on studies with other BCS Class II compounds.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 10 | 150 | 4.0 | 1200 | 100 |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 10 | 450 | 2.0 | 3600 | 300 |
| This compound Nanosuspension | 10 | 600 | 1.5 | 4200 | 350 |
| This compound SEDDS | 10 | 525 | 1.8 | 3900 | 325 |
Note: These values are illustrative and intended to demonstrate the potential magnitude of improvement. Actual results will vary depending on the specific formulation and experimental conditions.
Table 2: Solubility of this compound in Common Pharmaceutical Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL |
| Ethanol | Soluble to 100 mM with gentle warming |
| Water | Soluble to 50 mM |
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-polymer weight ratio.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh 100 mg of this compound and 500 mg of PVP K30.
-
Dissolve both components in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C.
-
A thin film will form on the flask wall. Dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to ensure a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
In Vitro Dissolution Testing
This protocol outlines a standard dissolution test to compare the release profile of formulated this compound with the unformulated drug.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels
-
Water bath
-
Syringes and filters (0.45 µm)
-
HPLC system for analysis
Procedure:
-
Prepare 900 mL of dissolution medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween 80) and place it in the dissolution vessels.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 RPM.
-
Add a precisely weighed amount of the this compound formulation (equivalent to a specific dose) to each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of different this compound formulations in rats.
Animals and Housing:
-
Male Sprague-Dawley rats (200-250 g)
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the rats overnight before the experiment with free access to water.
Procedure:
-
Divide the rats into groups (e.g., unformulated this compound, solid dispersion, nanosuspension, SEDDS).
-
Administer the respective this compound formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
PPARγ Signaling Pathway
Caption: The PPARγ signaling pathway activated by this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A general workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
References
Technical Support Center: Assessing GW1929 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the long-term toxicity of GW1929, a potent PPARγ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-thiazolidinedione (TZD) agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Its primary mechanism of action involves binding to and activating PPARγ, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[2][3] This signaling pathway is crucial in regulating adipogenesis, glucose metabolism, and inflammation.[2]
Q2: What are the known or potential long-term toxicities associated with this compound and other PPARγ agonists?
A2: While specific long-term toxicity data for this compound is limited, the class of PPARγ agonists has been associated with several adverse effects which should be considered in long-term studies. These include:
-
Hepatotoxicity: Some PPARγ agonists, like troglitazone, were withdrawn from the market due to severe liver injury.[4] Although newer agonists are generally considered safer, monitoring liver function is crucial.
-
Cardiovascular Risks: Fluid retention, edema, and an increased risk of congestive heart failure are known side effects of some PPARγ agonists.[5][6]
-
Weight Gain: Activation of PPARγ promotes adipocyte differentiation and can lead to an increase in fat mass.[6]
-
Bone Fractures: An increased risk of bone fractures has been observed with long-term use of some PPARγ agonists.[5]
Q3: What are the key in vitro assays recommended for assessing the long-term toxicity of this compound?
A3: A battery of in vitro assays should be employed to assess the long-term toxic potential of this compound. Recommended assays include:
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration-dependent effect of this compound on cell viability over extended exposure periods.
-
Hepatotoxicity Assays: Using cell lines like HepG2 or primary hepatocytes to evaluate liver-specific toxicity.[7][8]
-
Cardiotoxicity Assays: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cardiomyocyte viability, contractility, and electrophysiology.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a template for presenting experimental toxicity data.
Table 1: Potency of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ | Human PPARγ | 6.2 nM | |
| EC₅₀ | Murine PPARγ | 13 nM | |
| pEC₅₀ | Human PPARγ | 8.05 - 8.56 | [10] |
Table 2: Example Data Presentation for In Vitro Toxicity Studies
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ / EC₅₀ (µM) | Max. Effect (%) |
| HepG2 | MTT | Viability | 72 | Data to be determined | Data to be determined |
| HepG2 | LDH | Cytotoxicity | 72 | Data to be determined | Data to be determined |
| hiPSC-CMs | Viability | Viability | 96 | Data to be determined | Data to be determined |
| hiPSC-CMs | Contractility | Beating Rate | 96 | Data to be determined | Data to be determined |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells (e.g., HepG2).
Materials:
-
Adherent cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired long-term exposure period (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit's instructions (usually 30 minutes).[13]
-
Absorbance Measurement: Add the stop solution (if provided in the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell-based assays.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
-
Use a multichannel pipette for adding reagents to improve consistency.
-
Issue 2: this compound precipitates in the cell culture medium.
-
Possible Cause: Poor solubility of this compound in aqueous solutions at the desired concentration. This compound is soluble in DMSO up to 100 mg/mL.[15]
-
Troubleshooting Steps:
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium.
-
Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
If precipitation persists, consider using a lower, more soluble concentration or preparing the final dilution in serum-free media before adding serum if the experiment allows.
-
Issue 3: No significant cytotoxicity is observed even at high concentrations of this compound.
-
Possible Cause: The cell line used may be resistant to the toxic effects of this compound, or the incubation time may be too short for long-term toxic effects to manifest.
-
Troubleshooting Steps:
-
Extend the incubation period to observe delayed toxicity.
-
Use a more sensitive cell line or primary cells relevant to the potential target organs of toxicity (e.g., primary hepatocytes, hiPSC-cardiomyocytes).
-
Ensure the compound is active by performing a functional assay to confirm PPARγ activation.
-
Issue 4: Inconsistent results in PPARγ activation assays.
-
Possible Cause: Cell passage number, serum batch variability, or issues with the reporter system.
-
Troubleshooting Steps:
-
Use cells with a consistent and low passage number, as receptor expression can change over time in culture.
-
Test different batches of serum or use a serum-free medium if possible, as endogenous ligands in the serum can interfere with the assay.
-
Include a positive control agonist (e.g., rosiglitazone) to ensure the assay system is working correctly.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated PPARγ activation.
Caption: Experimental workflow for in vitro toxicity assessment.
References
- 1. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 5. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. This compound [sigmaaldrich.com]
GW1929 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GW1929. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should solid this compound be stored?
Solid this compound should be stored at -20°C for long-term stability.[1][2][3][4] Some suppliers also indicate that storage at +4°C is suitable for shorter periods.[5] It is recommended to protect the compound from light.[1][2] When stored correctly as a solid, this compound is stable for at least three to four years.[3][6]
2. What is the recommended procedure for preparing and storing this compound stock solutions?
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[7] It is good practice to purge the solvent with an inert gas before dissolving the compound.[7] For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][8] Stock solutions in DMSO are stable for up to 3 months at -20°C.[1][2][8] For longer-term storage, some suppliers suggest that solutions are stable for up to one year at -20°C and up to two years at -80°C.[3]
3. How do I prepare aqueous solutions of this compound?
This compound has low solubility in aqueous buffers.[7] To prepare an aqueous solution, first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration.[7] It is important to note that aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[7]
4. What are the known stability limitations of this compound?
The primary stability concerns for this compound are exposure to light and, for solutions, repeated freeze-thaw cycles and prolonged storage in aqueous buffers. One supplier recommends protecting the solid form from light.[1][2] Aqueous solutions should be used within a day of preparation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | - Verify the storage conditions of both the solid compound and any stock solutions. - Prepare a fresh stock solution from the solid compound and repeat the experiment. - If possible, assess the purity of the suspected degraded solution using an appropriate analytical method such as HPLC. |
| Precipitation observed in stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | - Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Difficulty dissolving this compound in the chosen solvent. | The solvent may not be suitable, or the compound requires assistance to dissolve. | - Confirm the solubility of this compound in the selected solvent from the supplier's technical data sheet. - Gentle warming and vortexing can aid in dissolution.[5] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Solid | -20°C | ≥ 4 years | [6] |
| Solid | -20°C | 3 years | [3] |
| Solid | +4°C | 2 years | [3] |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | [1][2][8] |
| Stock Solution (in solvent) | -20°C | 1 year | [3] |
| Stock Solution (in solvent) | -80°C | 2 years | [3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [7] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL | [1][2] |
| DMSO | ≥ 35 mg/mL | [3][4] |
| DMSO | 30 mg/mL | [6][7] |
| DMF | 30 mg/mL | [6][7] |
| Ethanol | 100 mM (with gentle warming) | [5] |
| Ethanol | 20 mg/mL | [6][7] |
| Water | 50 mM | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6][7] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, inert gas (e.g., argon or nitrogen).
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (MW: 495.57 g/mol ), weigh out 4.96 mg of this compound. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Purge the headspace of the tube with an inert gas. e. Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Recommended workflow for handling and storage of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to PPARγ Activation: GW1929 vs. Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonists: GW1929 and rosiglitazone. We will delve into their respective potencies, binding affinities, and the experimental frameworks used to determine these characteristics. This information is intended to assist researchers in selecting the appropriate compound for their studies and in understanding the nuances of PPARγ activation.
Quantitative Comparison of PPARγ Agonists
The potency and binding affinity of a PPARγ agonist are critical parameters in assessing its biological activity. The following table summarizes the key quantitative data for this compound and rosiglitazone.
| Parameter | This compound | Rosiglitazone | Reference |
| EC50 (human PPARγ) | 2.75 nM (calculated from pEC50 of 8.56) | 60 nM | [1][2][3] |
| EC50 (murine PPARγ) | 5.37 nM (calculated from pEC50 of 8.27) | Not specified | [1][2] |
| Ki (human PPARγ) | 1.45 nM (calculated from pKi of 8.84) | 40 nM (Kd) | [1][2][3] |
Note on Calculations:
-
pEC50 is the negative logarithm of the EC50 value in molar concentration. EC50 = 10^(-pEC50) M.
-
pKi is the negative logarithm of the Ki value in molar concentration. Ki = 10^(-pKi) M.
-
Kd (dissociation constant) is often used interchangeably with Ki (inhibition constant) for agonists in binding assays.
From the data, this compound demonstrates significantly higher potency and binding affinity for human PPARγ compared to rosiglitazone.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare PPARγ agonists like this compound and rosiglitazone.
PPARγ Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor and induce the expression of a reporter gene.
Objective: To determine the EC50 of a test compound for PPARγ activation.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293H) cells stably co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of human PPARγ fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing an Upstream Activation Sequence (UAS) that is recognized by the GAL4 DBD, driving the expression of a reporter gene (e.g., β-lactamase or luciferase).[4]
-
-
Test Compounds: this compound and rosiglitazone, dissolved in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Assay Medium: Serum-free DMEM.
-
Reporter Gene Substrate: For β-lactamase, LiveBLAzer™-FRET B/G Substrate (CCF4-AM). For luciferase, a suitable luciferin-based reagent.
-
Assay Plates: 384-well, black-walled, clear-bottom, poly-D-lysine coated plates.
Procedure:
-
Cell Plating: HEK293H cells are serum-starved for 24 hours. The cells are then harvested and plated in the 384-well plates at a density of 30,000 cells per well.[4]
-
Compound Preparation: A dilution series of the test compounds (this compound and rosiglitazone) is prepared in assay medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).[4]
-
Cell Stimulation: The culture medium is removed from the wells, and the prepared compound dilutions are added to the cells. A vehicle control (DMSO only) and a positive control (a known saturating concentration of a PPARγ agonist) are included. The plates are incubated for 16 hours at 37°C in a humidified incubator.[4]
-
Reporter Gene Detection:
-
For β-lactamase: The cells are loaded with the LiveBLAzer™-FRET B/G Substrate (final concentration of 1 µM) and incubated for 2 hours at room temperature.[4]
-
For luciferase: The medium is removed, and a luciferase detection reagent is added according to the manufacturer's instructions.
-
-
Data Acquisition:
-
For β-lactamase: Fluorescence emission is measured at 460 nm and 530 nm using a fluorescence plate reader. The ratio of these two emissions is calculated.[4]
-
For luciferase: Luminescence is measured using a luminometer.
-
-
Data Analysis: The response (fluorescence ratio or luminescence) is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Competitive Binding Assay
This assay measures the affinity of a test compound for the PPARγ receptor by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the PPARγ receptor.
Materials:
-
Receptor Source: Purified recombinant human PPARγ ligand-binding domain (LBD).
-
Radioligand: A high-affinity radiolabeled PPARγ agonist, such as [3H]-Rosiglitazone.
-
Test Compounds: this compound and rosiglitazone.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) containing a small amount of a non-ionic detergent.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a multi-well plate, the purified PPARγ LBD is incubated with a fixed concentration of the radioligand.
-
Competitive Binding: A dilution series of the unlabeled test compound (this compound or rosiglitazone) is added to the wells. A control group with no unlabeled compound is included to determine total binding. A non-specific binding control group containing a high concentration of an unlabeled ligand is also included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved through methods like filtration or size-exclusion chromatography.
-
Quantification: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the log of the concentration of the unlabeled test compound. The IC50 (the concentration of the unlabeled compound that displaces 50% of the radioligand) is determined from the resulting competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the underlying biological pathways can aid in understanding the mechanism of action of these compounds.
References
A Comparative Guide to GW1929 and Other Non-Thiazolidinedione PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agents targeting the peroxisome proliferator-activated receptor gamma (PPARγ) has evolved significantly beyond the first-generation thiazolidinediones (TZDs). Driven by the need to mitigate the adverse effects associated with TZDs, such as weight gain, fluid retention, and bone loss, research has focused on the development of non-thiazolidinedione (non-TZD) PPARγ agonists.[1][2][3] These newer agents, often classified as selective PPARγ modulators (SPPARγMs), aim to retain the insulin-sensitizing and anti-inflammatory benefits while exhibiting a more favorable safety profile.[4][5] This guide provides a detailed comparison of GW1929 with other notable non-TZD PPARγ agonists, including INT131, Balaglitazone, and CMHX008, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
To facilitate a clear comparison of the pharmacological properties of these non-TZD PPARγ agonists, the following tables summarize key quantitative data from various studies. It is important to note that direct head-to-head studies for all compounds are not always available; therefore, some comparisons are made relative to commonly used TZDs like rosiglitazone and pioglitazone.
Table 1: PPARγ Binding Affinity and In Vitro Efficacy
| Compound | Type | Binding Affinity (Kᵢ) | Transactivation Efficacy (vs. TZD) | Reference |
| This compound | Non-TZD Full Agonist | 1.4 nM | Greatly exceeds troglitazone | [6] |
| INT131 | Non-TZD SPPARγM | ~10 nM | ~10% of rosiglitazone in a reporter assay | [6] |
| Balaglitazone | Non-TZD Partial Agonist | Not explicitly stated, but characterized as a partial agonist | Partial agonistic properties | [7] |
| CMHX008 | Non-TZD Partial Agonist | Not explicitly stated, but characterized as a partial agonist | ~45% of rosiglitazone's maximal activity | [8] |
| Rosiglitazone | TZD Full Agonist | ~40-60 nM | Full Agonist (Reference) | [6] |
| Pioglitazone | TZD Full Agonist | ~400-600 nM | Full Agonist (Reference) | [6][7] |
Table 2: In Vivo Efficacy and Side Effect Profile
| Compound | Animal Model | Key Efficacy Findings | Key Side Effects | Reference |
| This compound | Zucker diabetic fatty rat | Reverses diabetic phenotype | Not detailed in provided sources | [6] |
| Focal cerebral ischemic-reperfusion in rats | Neuroprotective at lower doses than pioglitazone | Not detailed in provided sources | [6] | |
| INT131 | db/db mice | Equivalent insulin-sensitizing activity to rosiglitazone | Less weight gain and edema compared to TZDs | [6][9] |
| Balaglitazone | Phase III clinical trial (humans) | Comparable glycemic control to pioglitazone (45mg) | Less fluid retention and fat accumulation than pioglitazone | [7][10][11] |
| CMHX008 | High-fat diet-induced obese mice | Comparable insulin-sensitizing effects to rosiglitazone | Lower adipogenic capacity than rosiglitazone | [8][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow for PPARγ Agonist Evaluation.
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments.
PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)
This assay determines the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).[13][14][15][16][17]
-
Principle: The assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescently labeled, non-selective PPARγ ligand (tracer). When the tracer is bound to the PPARγ LBD, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a high FRET signal. A test compound that binds to the PPARγ LBD will compete with the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green)
-
Test compounds (e.g., this compound, INT131)
-
Assay buffer
-
384-well microplate
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a 2X stock solution of the test compound and a known PPARγ ligand (e.g., this compound) as a positive control in the assay buffer. Prepare a 4X solution of the fluorescent tracer. Prepare a 4X solution of the PPARγ-LBD/Tb-anti-GST antibody complex.
-
Assay Setup: To the wells of a 384-well plate, add 10 µL of the 2X test compound or control.
-
Add 5 µL of the 4X fluorescent tracer to all wells.
-
Add 5 µL of the 4X PPARγ-LBD/Tb-anti-GST antibody complex to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET plate reader with a delay time to minimize background fluorescence.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[8][18][19][20][21]
-
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor (often as a fusion protein with a GAL4 DNA-binding domain) and a second containing a luciferase reporter gene under the control of a promoter with PPAR response elements (PPREs) or GAL4 upstream activation sequences. If a test compound activates PPARγ, the receptor will bind to the response elements and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.
-
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1)
-
Expression plasmid for PPARγ
-
Reporter plasmid with PPRE-luciferase construct
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
-
-
Procedure:
-
Cell Culture and Transfection: Plate cells in a 96-well plate and allow them to adhere. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value and maximal efficacy.
-
In Vivo Glucose Tolerance Test (GTT) in db/db Mice
This in vivo test evaluates the effect of a compound on glucose metabolism in a diabetic animal model.[22][23][24][25][26]
-
Principle: The GTT measures the ability of an animal to clear a glucose load from the bloodstream. In diabetic animals, glucose clearance is impaired. An effective anti-diabetic agent will improve glucose tolerance.
-
Materials:
-
db/db mice (a model of type 2 diabetes)
-
Test compound and vehicle
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
-
-
Procedure:
-
Acclimatization and Treatment: Acclimatize the db/db mice and then treat them daily with the test compound or vehicle via oral gavage for a specified period (e.g., 2-4 weeks).
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose Measurement (Time 0): Take a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
-
Glucose Challenge: Administer a glucose solution intraperitoneally (i.p.) or orally (p.o.) at a standard dose (e.g., 2 g/kg body weight).
-
Post-Challenge Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for a compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
-
Conclusion
The development of non-TZD PPARγ agonists represents a significant advancement in the pursuit of safer and more effective therapies for type 2 diabetes and other metabolic disorders. This compound stands out as a potent non-TZD full agonist with demonstrated efficacy in preclinical models of diabetes and neuroprotection.[6] However, the field is increasingly moving towards selective PPARγ modulators (SPPARγMs) like INT131, Balaglitazone, and CMHX008, which exhibit a dissociated profile of robust insulin sensitization with a reduced propensity for the side effects that have limited the clinical use of full PPARγ agonists.[10][12][27][28] The comparative data presented in this guide, while not exhaustive due to the limited availability of direct head-to-head trials, highlights the distinct pharmacological profiles of these agents. Future research should focus on direct comparative studies to better delineate the therapeutic potential and safety of these promising non-TZD PPARγ agonists.
References
- 1. scispace.com [scispace.com]
- 2. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. iright.com [iright.com]
- 17. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. korambiotech.com [korambiotech.com]
- 22. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. researchgate.net [researchgate.net]
- 25. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW1929 and Troglitazone for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of GW1929 and troglitazone, two frequently studied peroxisome proliferator-activated receptor gamma (PPARγ) agonists. The information presented herein is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways.
Overview and Mechanism of Action
Both this compound and troglitazone are potent activators of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]
This compound is a non-thiazolidinedione (non-TZD) agonist known for its high affinity and selectivity for PPARγ.[4][5] Its potent and specific activation of PPARγ makes it a valuable tool for dissecting PPARγ-dependent signaling pathways.
Troglitazone , a member of the thiazolidinedione (TZD) class of drugs, was the first TZD to be approved for the treatment of type 2 diabetes.[3][6] While it is a potent PPARγ agonist, troglitazone is also known to activate PPARα to a lesser extent and to possess unique antioxidant properties due to its α-tocopherol (vitamin E) moiety.[6][7] Notably, some of troglitazone's biological effects have been reported to be independent of PPARγ activation.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and troglitazone based on available in vitro data.
Table 1: PPARγ Binding Affinity and Potency
| Compound | Receptor | Parameter | Value | Reference(s) |
| This compound | Human PPARγ | pKi | 8.84 | [8] |
| Human PPARγ | Ki | 1.4 nM | [4] | |
| Human PPARγ | pEC50 | 8.56 | [8] | |
| Human PPARγ | EC50 | 8 nM | [5] | |
| Murine PPARγ | pEC50 | 8.27 | [8] | |
| Troglitazone | Human PPARγ | EC50 | 555 nM | |
| Murine PPARγ | EC50 | 780 nM |
Table 2: PPAR Isoform Selectivity
| Compound | Receptor | Parameter | Value | Reference(s) |
| This compound | Human PPARα | pEC50 | < 4 | [9] |
| Human PPARδ | pEC50 | < 4 | [9] | |
| Troglitazone | Human PPARα | Activity | Inactive up to 10 µM | [10] |
| Human PPARδ | Activity | Inactive up to 10 µM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway for PPARγ agonists and a typical experimental workflow for assessing their activity.
Caption: Canonical PPARγ signaling pathway activated by agonists.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is designed to quantify the activation of PPARγ by a test compound in a cell-based system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent
-
DMEM with 10% FBS
-
Luciferase assay reagent
-
96-well cell culture plates
-
This compound and Troglitazone
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or troglitazone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control vector (e.g., β-galactosidase) or to total protein concentration. Plot the normalized data as a function of compound concentration to determine EC50 values.
3T3-L1 Adipocyte Differentiation Assay
This protocol assesses the ability of this compound and troglitazone to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS (growth medium)
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and Troglitazone
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in growth medium. Maintain the cells at confluence for an additional 2 days.
-
Induction of Differentiation:
-
On day 0, replace the growth medium with DMI containing either this compound, troglitazone, or a vehicle control.
-
On day 2, replace the medium with DMII containing the respective compounds.
-
From day 4 onwards, replace the medium every 2 days with fresh DMII containing the compounds.
-
-
Staining for Lipid Accumulation:
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm to quantify the extent of lipid accumulation.
-
Summary of Key Differences and Recommendations
| Feature | This compound | Troglitazone | Recommendation for Use |
| PPARγ Potency | Very High (pM to low nM range) | High (nM range) | This compound for studies requiring maximal PPARγ activation at low concentrations. |
| PPAR Selectivity | Highly selective for PPARγ | Primarily PPARγ; weak PPARα activity | This compound for dissecting PPARγ-specific effects without confounding PPARα activation. |
| Mechanism | Specific PPARγ agonist | PPARγ/α agonist with antioxidant and potential PPARγ-independent effects | Troglitazone for studies investigating the broader effects of TZD-class compounds or PPARγ-independent mechanisms. |
| Historical Context | Research tool | Former therapeutic agent | Troglitazone may be relevant for studies related to the clinical effects and side effects of early TZDs. |
References
- 1. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in PPARs Molecular Dynamics and Glitazones as a Repurposing Therapeutic Strategy through Mitochondrial Redox Dynamics against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, PPARgamma agonist (CAS 196808-24-9) | Abcam [abcam.com]
- 6. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Analysis of GW1929's Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GW1929 with Alternative Anti-Inflammatory Agents, Supported by Experimental Data.
This compound has emerged as a potent, orally active agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism. This guide provides a comparative overview of the efficacy of this compound against other established anti-inflammatory drugs, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Data Presentation: A Quantitative Comparison
Direct head-to-head comparisons of this compound with a wide range of anti-inflammatory drugs using standardized in vitro assays are limited in publicly available literature. However, existing studies provide valuable insights into its potency and effects on key inflammatory markers. One study directly compared this compound to another PPARγ agonist, pioglitazone, in a model of focal cerebral ischemic-reperfusion injury. The findings indicated that this compound exhibited beneficial effects at a lower dose than pioglitazone, suggesting a greater potency in this specific context.[1]
Further research has demonstrated that this compound can significantly reduce the levels of several pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), matrix metalloproteinase-9 (MMP-9), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Interestingly, one study utilizing a lipopolysaccharide (LPS)-stimulated THP-1 monocyte model found that this compound did not inhibit TNF-α mRNA expression, suggesting that its anti-inflammatory mechanism may be context-dependent and potentially PPARγ-independent in certain cellular systems.[2]
To provide a broader perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several common anti-inflammatory drugs in various assays. It is crucial to note that these values are not from direct comparative studies with this compound and are presented for general reference.
| Drug | Target/Assay | IC50 Value |
| Dexamethasone | Glucocorticoid Receptor | 38 nM |
| Celecoxib | COX-2 | 40 nM |
| Indomethacin | COX-1 | 230 nM |
| COX-2 | 630 nM |
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound and other compounds, detailed experimental methodologies are crucial. Below are summaries of protocols employed in relevant studies.
Focal Cerebral Ischemic-Reperfusion Injury in Rats
This in vivo model is utilized to assess the neuroprotective and anti-inflammatory effects of pharmacological agents in the context of stroke.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Ischemia: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded using an intraluminal filament. This blockage is maintained for a specific duration, commonly 2 hours, to induce focal cerebral ischemia.
-
Reperfusion: The filament is then withdrawn to allow for the restoration of blood flow to the ischemic brain tissue.
-
Drug Administration: this compound, pioglitazone, or a vehicle control is administered to the animals, often intraperitoneally, at predetermined doses and time points relative to the ischemic event.
-
Assessment of Neurological Deficits: Neurological function is evaluated at various time points post-reperfusion using standardized scoring systems.
-
Histological and Molecular Analysis: At the end of the experiment, brain tissues are collected for analysis. Infarct volume is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC). Levels of inflammatory markers such as COX-2, iNOS, MMP-9, TNF-α, and IL-6 are quantified using methods like immunohistochemistry, Western blotting, or ELISA.[1]
Macrophage Polarization Assay
This in vitro assay is essential for studying the immunomodulatory effects of compounds on macrophages, key cells in the inflammatory response.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
M1 (Pro-inflammatory) Polarization: To induce a pro-inflammatory phenotype, macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
M2 (Anti-inflammatory) Polarization: To induce an anti-inflammatory phenotype, macrophages are treated with interleukin-4 (IL-4) and interleukin-13 (IL-13).
-
Drug Treatment: Cells are co-treated with the compound of interest (e.g., this compound) at various concentrations during the polarization process.
-
Analysis of Polarization Markers: The expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206) is quantified using techniques such as quantitative real-time PCR (qRT-PCR), flow cytometry, or Western blotting. The secretion of cytokines into the culture supernatant can be measured by ELISA. This allows for the assessment of the compound's ability to shift the macrophage phenotype from a pro-inflammatory to an anti-inflammatory state.
Signaling Pathways and Molecular Mechanisms
The anti-inflammatory effects of this compound are primarily attributed to its activation of PPARγ, which in turn modulates the expression of inflammatory genes. A central mechanism in this process is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound-mediated anti-inflammatory signaling pathway.
The diagram above illustrates the canonical NF-κB signaling cascade initiated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. This compound activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex can interfere with the activity of NF-κB through a process known as transrepression, thereby inhibiting the expression of inflammatory genes. Additionally, the PPARγ-RXR complex can directly bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to activate the transcription of anti-inflammatory genes.
To provide a clearer understanding of the experimental process, the following workflow outlines the key steps involved in evaluating the anti-inflammatory efficacy of a compound like this compound in an in vitro setting.
Caption: In vitro workflow for assessing anti-inflammatory efficacy.
References
- 1. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) mediates repression of TNF-α by decreasing levels of acetylated Histone H3 and H4 at its promoter - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GW1929 vs. Pioglitazone in PPARγ Agonism
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis of Two Key Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists.
This guide provides a detailed, data-supported comparison of GW1929 and pioglitazone, two significant agonists of PPARγ. While both compounds target the same nuclear receptor, they exhibit distinct chemical structures, potencies, and selectivity profiles that influence their biological activities and therapeutic potential. This document synthesizes available preclinical and clinical data to offer a clear perspective on their respective characteristics.
At a Glance: Key Differences
| Feature | This compound | Pioglitazone |
| Chemical Class | Non-Thiazolidinedione (N-Aryl Tyrosine derivative) | Thiazolidinedione (TZD) |
| PPARγ Selectivity | High | High, with weak PPARα activity |
| Known Status | Preclinical Research Compound | Clinically Approved Drug |
| Primary Therapeutic Area | Investigational (Metabolic Disease, Neuroprotection, Anti-inflammatory) | Type 2 Diabetes Mellitus |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and pioglitazone based on available experimental data. It is important to note that direct head-to-head comparative values for binding affinity and PPARγ activation from a single study are limited. Therefore, the presented data is compiled from various sources and should be interpreted with consideration of potential inter-laboratory variability.
Table 1: PPARγ Binding Affinity and Activation
| Parameter | This compound | Pioglitazone | Reference |
| Binding Affinity (Ki) | ~1.4 nM | ~400-700 nM (estimated from various studies) | [1] |
| pKi (human PPARγ) | 8.84 | Not widely reported | [2] |
| EC50 (human PPARγ) | ~2.75 nM (pEC50 = 8.56) | ~100-500 nM | [2] |
| EC50 (murine PPARγ) | ~5.37 nM (pEC50 = 8.27) | Not widely reported | [2] |
Disclaimer: The Ki and EC50 values are from different studies and experimental conditions, which may affect direct comparability.
Table 2: Comparative In Vivo and In Vitro Potency
| Study Type | Model | Finding | Reference |
| Neuroprotection | Focal cerebral ischemic-reperfusion in rats | This compound showed beneficial effects at a lower dose compared to pioglitazone, suggesting higher potency. | [3] |
| Calcium Channel Inhibition | Rat mesenteric artery smooth muscle cells | IC50 for inhibition of L-type voltage-dependent calcium channels was 5.0 µM for this compound and 10.0 µM for pioglitazone. |
Mechanism of Action: A Shared Target, Different Interactions
Both this compound and pioglitazone exert their primary effects by acting as agonists for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.
Pioglitazone , as a member of the thiazolidinedione (TZD) class, binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR), which in turn binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity. Pioglitazone also exhibits weak agonistic activity towards PPARα.
This compound is a non-thiazolidinedione, N-aryl tyrosine-based agonist of PPARγ. It is characterized by its high affinity and selectivity for PPARγ over other PPAR subtypes.[1] Its binding to the PPARγ ligand-binding domain also initiates the same cascade of events as pioglitazone, leading to the regulation of target gene expression. However, its distinct chemical structure may result in a different interaction with the receptor, potentially contributing to its higher potency observed in some studies.
Figure 1. Simplified signaling pathway of PPARγ activation by this compound and pioglitazone.
Efficacy
Pioglitazone is a well-established therapeutic agent for type 2 diabetes. Clinical trials have demonstrated its efficacy in improving glycemic control by reducing HbA1c levels, decreasing fasting plasma glucose, and improving insulin sensitivity. It is used as a monotherapy or in combination with other antidiabetic drugs.
This compound has demonstrated significant anti-hyperglycemic and anti-hyperlipidemic effects in preclinical animal models of type 2 diabetes.[1] Its high potency suggests that it could potentially achieve therapeutic effects at lower doses than existing TZDs, which might translate to an improved safety profile. However, it has not been evaluated in human clinical trials for diabetes. Notably, studies have also highlighted its neuroprotective and anti-inflammatory properties in models of cerebral ischemia, where it was found to be more potent than pioglitazone.[3]
Safety and Side Effect Profile
Pioglitazone is associated with a range of side effects, which are well-documented from its extensive clinical use. These include:
-
Weight gain
-
Edema (fluid retention)
-
Increased risk of bone fractures, particularly in women
-
Potential for exacerbating congestive heart failure
-
A small increased risk of bladder cancer with long-term use
This compound , being a preclinical compound, has a safety profile that is not as well-characterized as pioglitazone. Its non-thiazolidinedione structure offers the potential for a different side effect profile, possibly avoiding some of the TZD-class-specific adverse events. However, without clinical data, this remains speculative. Preclinical studies have not highlighted major safety concerns at therapeutic doses.
Experimental Protocols
PPARγ Ligand Binding Assay (Competitive Scintillation Proximity Assay)
This protocol outlines a common method to determine the binding affinity (Ki) of a test compound for PPARγ.
Figure 2. Workflow for a competitive PPARγ ligand binding assay.
1. Reagents and Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD), biotinylated
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)
-
Test compounds (this compound, pioglitazone) dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well microplates
-
Scintillation counter
2. Procedure:
-
Prepare a slurry of streptavidin-coated SPA beads and biotinylated PPARγ-LBD in assay buffer and incubate to allow binding.
-
Add the PPARγ-LBD-coated beads to the wells of a 96-well plate.
-
Add a fixed concentration of [3H]-Rosiglitazone to each well.
-
Add varying concentrations of the test compound (this compound or pioglitazone) or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the radioligand to the bead upon binding to the receptor excites the scintillant in the bead, generating a detectable signal.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
PPARγ Transactivation Assay (Reporter Gene Assay)
This protocol describes a cell-based assay to measure the functional activation of PPARγ by a test compound.
Figure 3. Workflow for a PPARγ reporter gene transactivation assay.
1. Reagents and Materials:
-
Host cell line (e.g., HEK293, CHO)
-
Expression vector for full-length human PPARγ
-
Reporter plasmid containing multiple PPREs upstream of a luciferase reporter gene
-
Transfection reagent
-
Cell culture medium and serum
-
Test compounds (this compound, pioglitazone) dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
2. Procedure:
-
Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells into 96-well plates and allow them to attach.
-
Replace the medium with a medium containing varying concentrations of the test compound (this compound or pioglitazone) or vehicle control.
-
Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. Plot the luminescence intensity against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
References
- 1. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PPARgamma agonists GI 262570, GW 7845, GW 1929, and pioglitazone decrease calcium channel function and myogenic tone in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
GW1929: A Comparative Analysis of Cross-Reactivity with PPAR Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist, GW1929, and its cross-reactivity with other PPAR subtypes, namely PPARα and PPARβ/δ. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.
Executive Summary
This compound is a potent and orally active agonist for PPARγ.[1] Experimental data demonstrates its high selectivity for PPARγ over PPARα and PPARβ/δ. This selectivity is crucial for researchers investigating PPARγ-specific pathways and for the development of targeted therapeutics with minimal off-target effects. The following sections provide a detailed analysis of its binding affinities, functional potencies, and the experimental methodologies used to determine these parameters.
Quantitative Comparison of this compound Activity Across PPAR Subtypes
The selectivity of this compound is quantified by its binding affinity (pKi) and its functional potency (pEC50 or EC50) for each PPAR subtype. The data clearly indicates a significantly higher affinity and potency for PPARγ.
| Parameter | PPARγ (human) | PPARα (human) | PPARβ/δ (human) | Reference |
| Binding Affinity (pKi) | 8.84 | < 5.5 | < 6.5 | [1] |
| Functional Potency (pEC50) | 8.56 | - | - | [1] |
| Functional Potency (EC50) | 6.2 nM | - | - | [2] |
| Functional Potency (EC50) | 13 nM (murine) | - | - | [2] |
Note: A higher pKi value indicates a stronger binding affinity. The pKi values of < 5.5 and < 6.5 for PPARα and PPARβ/δ, respectively, suggest significantly weaker binding compared to PPARγ. A lower EC50 value indicates greater potency.
Experimental Protocols
The data presented in this guide is derived from established in vitro assays. The following are detailed methodologies for key experiments used to characterize the cross-reactivity of this compound.
Radioligand Binding Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the ligand-binding domain (LBD) of a PPAR subtype.
Objective: To determine the binding affinity (Ki) of this compound for PPAR subtypes.
Methodology:
-
Receptor Preparation: The ligand-binding domain (LBD) of human PPARγ, PPARα, or PPARβ/δ is expressed and purified.
-
Assay Setup: The assay is conducted in 96-well plates. Each well contains:
-
Varying concentrations of this compound.
-
Streptavidin-coated scintillation proximity assay (SPA) beads pre-bound with a biotinylated PPAR LBD.
-
A constant concentration of a specific radioligand (e.g., 10 nM of [3H]BRL 49653 for PPARγ).[1]
-
The final volume is brought to 100 µL with an appropriate assay buffer.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Detection: The radioactivity is measured using a scintillation counter. When the radioligand is bound to the PPAR LBD on the SPA bead, it is in close enough proximity to excite the scintillant within the bead, producing a light signal.
-
Data Analysis: The ability of this compound to displace the radioligand is measured by the reduction in the scintillation signal. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Transactivation Assay
This cell-based assay measures the functional potency of a compound to activate a PPAR subtype, leading to the expression of a reporter gene.
Objective: To determine the functional potency (EC50) of this compound as a PPAR agonist.
Methodology:
-
Cell Line: African green monkey kidney cells (CV-1) are commonly used.[1]
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the LBD of a human or murine PPAR subtype (e.g., GAL4-hPPARγ-LBD).
-
A reporter plasmid containing a GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, such as luciferase.
-
-
Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the reporter gene activity against the logarithm of the this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PPAR signaling pathway and the experimental workflows described above.
Caption: PPAR Signaling Pathway Activation by this compound.
Caption: Experimental Workflows for Determining this compound Selectivity.
References
A Comparative Guide to the In Vivo Anti-Diabetic Properties of GW1929
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-diabetic properties of GW1929 against other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, primarily the thiazolidinediones (TZDs) rosiglitazone and pioglitazone. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Efficacy of PPARγ Agonists
The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the anti-diabetic efficacy of this compound, rosiglitazone, and pioglitazone.
Table 1: Effects on Glucose Homeostasis in Zucker Diabetic Fatty (ZDF) Rats
| Compound | Dose | Treatment Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| This compound | 0.5 mg/kg/day | 14 days | ↓ Significant decrease | Not Reported | [1] |
| 1 mg/kg/day | 14 days | ↓ Significant decrease | Not Reported | [1] | |
| 5 mg/kg/day | 14 days | ↓ Significant decrease | Not Reported | [1] | |
| Rosiglitazone | 3 mg/kg/day | 8 days | ↓ Significant reduction | Not Reported | [2] |
| Pioglitazone | 30 mg/kg/day | 12 weeks | Not Reported | ↓ Significant decrease | [3] |
Table 2: Effects on Lipid Profile and Body Weight in Diabetic Animal Models
| Compound | Animal Model | Dose | Change in Plasma Triglycerides | Change in Plasma Free Fatty Acids | Change in Body Weight | Reference |
| This compound | ZDF Rat | 0.5 - 5 mg/kg/day | ↓ Significant decrease | ↓ Significant decrease | Not Reported | [1] |
| Rosiglitazone | ZDF Rat | 3 mg/kg/day | ↓ Significant reduction | ↓ Significant reduction | No significant effect | [2][4] |
| Pioglitazone | Obese Zucker (fa/fa) Rat | Not Specified | Not Reported | Not Reported | ↑ Doubled weight gain after 4 weeks | [5] |
| High-fat fed Rat | 30 mg/kg/day | ↓ Slight decrease | No difference | ↑ Significant increase | [6] | |
| db/db Mouse | Not Specified | Not Reported | Not Reported | ↑ 28% increase in fat mass after 4 weeks | [7] |
Table 3: Comparative Effects on Adiponectin Levels
| Compound | Animal Model | Effect on Adiponectin | Reference |
| Rosiglitazone | Kras/Lkb1 (KL) Mouse | ↑ Increased serum levels | [8][9] |
| Humans | ↑ Increased levels | [10] | |
| Pioglitazone | Humans | ↑ Increased levels | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oral Gavage Administration in Rats
This protocol is a standard method for oral administration of compounds in rodent studies.
Materials:
-
Appropriate-sized gavage needle (16-18 gauge for rats) with a rounded/bulb tip.
-
Syringe corresponding to the volume to be administered.
-
Vehicle for compound suspension (e.g., 1% carboxymethylcellulose).
-
Scale for accurate animal weighing.
Procedure:
-
Animal Handling and Restraint: The rat is gently but firmly restrained to immobilize the head and align the head and body vertically with the esophagus. This can be achieved by holding the rat over the neck and thoracic region while supporting the lower body.
-
Gavage Needle Measurement: The length of the gavage needle is pre-measured externally from the tip of the animal's nose to the last rib to determine the correct insertion depth and avoid stomach perforation.
-
Needle Insertion: The gavage needle is inserted into the diastema (gap between the incisors and molars) and gently advanced along the upper palate towards the esophagus. The animal will typically swallow as the needle is passed. The needle should advance smoothly without resistance. If resistance is met, the needle is withdrawn and reinserted.
-
Compound Administration: Once the needle is in the correct position in the stomach, the compound suspension is slowly administered from the syringe.
-
Needle Removal and Monitoring: The needle is gently removed following the same path of insertion. The animal is monitored for a short period after the procedure for any signs of distress, such as labored breathing.
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
The OGTT is a common procedure to assess glucose tolerance in vivo.
Materials:
-
Glucose solution (e.g., 50% glucose).
-
Glucometer and glucose test strips.
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes).
Procedure:
-
Fasting: Rats are fasted overnight (typically 12-16 hours) before the test, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (time 0) is collected, usually from the tail vein, to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution is administered orally via gavage at a standard dose (e.g., 2 g/kg body weight).
-
Blood Sampling: Subsequent blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The data is typically plotted as blood glucose concentration versus time. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose tolerance.
Measurement of Plasma Insulin, Triglycerides, and Free Fatty Acids
Procedure:
-
Blood Collection: Blood samples are collected from the animals, often via cardiac puncture or from a cannulated vessel, into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma from the blood cells.
-
Biochemical Analysis: Commercially available ELISA kits or automated biochemical analyzers are used to quantify the concentrations of insulin, triglycerides, and free fatty acids in the plasma samples according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway in Insulin Sensitization
The diagram below illustrates the mechanism of action of PPARγ agonists like this compound.
Caption: PPARγ agonist activation of the PPARγ-RXR heterodimer.
Experimental Workflow for In Vivo Compound Evaluation
The following diagram outlines a typical workflow for evaluating the anti-diabetic properties of a compound in vivo.
Caption: Workflow for in vivo anti-diabetic compound testing.
References
- 1. Adipose depot-specific effects of 16 weeks of pioglitazone on in vivo adipogenesis in women with obesity: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The PPARgamma agonist rosiglitazone enhances rat brown adipose tissue lipogenesis from glucose without altering glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic glucose-lowering effects of rosiglitazone and bis(ethylmaltolato)oxovanadium(IV) in ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone-induced body weight gain is prevented by combined administration with the lipoprotein lipase activator NO-1886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for GW1929
This document provides crucial safety and logistical information for the proper handling and disposal of GW1929, a potent and selective PPARγ agonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for the correct handling and storage of the compound.
| Property | Value |
| Chemical Name | N-(2-benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine |
| CAS Number | 196808-24-9 |
| Molecular Formula | C₃₀H₂₉N₃O₄ |
| Molecular Weight | 495.6 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and Ethanol (up to 20 mg/mL).[1] |
| Storage | Store at -20°C.[2][3] Stock solutions are stable for up to 3 months at -20°C.[2] |
| Toxicity | Standard Handling (A).[2][3] |
| Storage Class | 11 - Combustible Solids.[2][3] |
II. Proper Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination. The following procedures are based on safety data sheet recommendations and general best practices for laboratory chemical waste management.
Key Disposal Prohibitions:
-
Do NOT dispose of this compound with household garbage. [1]
-
Do NOT allow this compound to reach the sewage system. [1]
-
Do NOT dispose of hazardous chemicals via the sink. [4]
Recommended Disposal Method:
The standard and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] The general procedure involves:
-
Consult the Safety Data Sheet (SDS): Always refer to the most recent SDS for this compound provided by the supplier for complete and up-to-date safety and disposal information.
-
Segregate Waste: Collect waste containing this compound in designated, clearly labeled, and leak-proof containers. Do not mix with other waste streams unless compatible.
-
Contact a Licensed Professional Waste Disposal Service: Arrange for the collection and disposal of this compound waste with a certified hazardous waste management company.
-
Incineration: A common disposal method for compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This should only be performed by a licensed facility.
Disposal of Contaminated Materials:
-
Uncleaned Packaging: Disposal of uncleaned packaging must be made according to official regulations.[1]
-
Contaminated Labware: Solid waste contaminated with this compound, such as pipette tips, vials, and gloves, should be collected as hazardous waste and disposed of through a licensed professional service.
III. Experimental Protocols
Detailed experimental protocols for the disposal of this compound, such as chemical neutralization or inactivation, are not publicly available. The standard industry practice is to transfer the responsibility of disposal to a specialized and licensed waste management service that has the capabilities to handle such chemical compounds in accordance with all local, regional, and national regulations.[1][2][5]
IV. Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Navigating the Handling of GW1929: A Comprehensive Guide to Safety and Operational Protocols
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of GW1929, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Adherence to these protocols is mandatory to ensure the safety of all personnel and the integrity of research outcomes. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Essential Safety Precautions: Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is paramount. The following PPE is required to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of gloves immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against accidental splashes. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If aerosolization is possible or if handling large quantities, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational Plan: From Receipt to Disposal
A systematic approach to the management of this compound is critical for both safety and experimental consistency.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a crystalline solid.[1][2] It should be stored at -20°C for long-term stability.[1][2]
Handling Procedures
-
Engineering Controls: All handling of powdered this compound should be conducted in a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. A common solvent for this compound is Dimethyl sulfoxide (DMSO).[1] For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as saline with PEG300 and Tween-80.
-
Avoid Contamination: Use dedicated spatulas and weighing boats for handling the solid compound. Thoroughly clean all equipment after use.
Disposal Plan
All waste materials contaminated with this compound, including used gloves, weighing boats, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The following are representative protocols for the use of this compound in common laboratory experiments. Researchers should adapt these protocols based on their specific experimental needs and cell/animal models.
In Vitro Cell Culture Protocol
This protocol outlines the treatment of cultured cells with this compound to investigate its effects on gene expression or cellular processes.
Materials:
-
Cultured cells (e.g., neocortical cells, HK2 cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density suitable for the specific assay. Allow cells to adhere and grow overnight.
-
Treatment: The following day, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 μM).[3] Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or cell viability assays.
In Vivo Animal Protocol
This protocol provides a general guideline for the oral administration of this compound to rodents to study its systemic effects.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the start of the experiment.
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve this compound in the vehicle. The solution should be freshly prepared.
-
Dosing: Weigh each animal to determine the correct volume of the dosing solution to administer. Administer this compound orally via gavage at the desired dosage (e.g., 0.5, 1, or 5 mg/kg body weight). A control group receiving only the vehicle should be included.
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Endpoint Analysis: At the end of the study period, tissues or blood can be collected for various analyses, such as measurement of plasma glucose and triglycerides or analysis of gene and protein expression in specific organs.
This compound Signaling Pathway
This compound acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of gene expression. The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately modulate various physiological processes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
